Ablukast
Description
See also: this compound Sodium (active moiety of).
Structure
3D Structure
Properties
IUPAC Name |
6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGYJWZYDAROFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869277 | |
| Record name | 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96566-25-5, 131147-29-0 | |
| Record name | Ablukast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96566-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ablukast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096566255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 23-3544 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131147290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABLUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000TKM5BBQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ablukast: A Technical Overview of its Mechanism of Action as a Leukotriene Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Published: November 27, 2025
Introduction
Ablukast, also known by its developmental code Ro 23-3544, is an experimental drug identified as a specific and active leukotriene receptor antagonist.[1][2][3] Investigated for its potential therapeutic applications in inflammatory conditions such as asthma, skin disorders, and inflammatory bowel disease, this compound reached Phase III clinical trials before its development was discontinued in 1996.[1] This document provides an in-depth technical guide on the core mechanism of action of this compound, based on the available scientific literature.
Core Mechanism of Action: Cysteinyl Leukotriene Receptor Type 1 (CysLT1) Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the cysteinyl leukotriene receptor type 1 (CysLT1).[2] Cysteinyl leukotrienes (CysLTs), namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid inflammatory mediators synthesized from arachidonic acid by the 5-lipoxygenase pathway. These molecules play a crucial role in the pathophysiology of asthma and other inflammatory diseases.
By binding to the CysLT1 receptor, CysLTs trigger a cascade of intracellular signaling events that lead to:
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Bronchoconstriction: Contraction of the smooth muscle surrounding the airways.
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Increased Vascular Permeability: Leading to tissue swelling (edema).
-
Mucus Hypersecretion: Contributing to airway obstruction.
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Eosinophil Chemotaxis: Recruitment of inflammatory cells to the site of inflammation.
This compound, as a CysLT1 receptor antagonist, competitively blocks the binding of these endogenous ligands, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects. It is specifically described as a potent leukotriene D4 (LTD4) receptor antagonist.
Preclinical Pharmacology
While detailed quantitative data from preclinical studies are not widely available in the public domain due to the discontinuation of the drug's development, existing research provides a qualitative understanding of this compound's pharmacological profile.
In Vitro Studies
In Vivo Studies
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Inhibition of Bronchoconstriction: this compound has been shown to effectively reduce bronchoconstriction induced by LTC4 and antigens in guinea pig models.
-
Antagonism of Leukotriene-Induced Hypotension: In studies on the American bullfrog, Ro 23-3544 was shown to antagonize the hypotensive effects induced by N-methyl leukotriene C4 (a non-metabolizable LTC4 analogue), LTC4, and high doses of LTD4 and LTE4.
Signaling Pathway
The binding of cysteinyl leukotrienes to the CysLT1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction.
This compound, by blocking the CysLT1 receptor, prevents the initiation of this signaling cascade.
Experimental Protocols
Due to the discontinuation of this compound's development, detailed experimental protocols from pivotal studies are not available in the public domain. The following represents a generalized workflow for characterizing a CysLT1 receptor antagonist, based on standard pharmacological practices.
References
An In-Depth Technical Guide to the Chemical Structure and Pharmacological Profile of Ablukast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ablukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] It was investigated for its potential therapeutic applications in inflammatory conditions such as asthma and allergic rhinitis.[1] As a member of the leukotriene receptor antagonist class of drugs, this compound interferes with the pro-inflammatory signaling cascade of cysteinyl leukotrienes, which are potent mediators of bronchoconstriction and the inflammatory response in the airways. Although its clinical development was discontinued in Phase III trials, the study of this compound and its congeners has contributed significantly to the understanding of the role of leukotrienes in inflammatory diseases and the development of successful therapeutics such as montelukast and zafirlukast.[1] This guide provides a detailed overview of the chemical structure, mechanism of action, and pharmacological context of this compound.
Chemical Structure and Properties
This compound is chemically known as 6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]chroman-2-carboxylic acid. Its structure is characterized by a chroman carboxylic acid core, a central pentoxy linker, and a substituted phenoxy moiety.
| Property | Value | Source |
| IUPAC Name | 6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]chroman-2-carboxylic acid | Wikipedia |
| CAS Number | 96566-25-5 | Wikipedia |
| Molecular Formula | C28H34O8 | Wikipedia |
| Molar Mass | 498.565 g/mol | Wikipedia |
| SMILES | CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=CC3=C(CCC(O3)C(=O)O)C=C2C(=O)C | Wikipedia |
| InChI | InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33) | Wikipedia |
Mechanism of Action: The Leukotriene Signaling Pathway
This compound exerts its pharmacological effects by competitively antagonizing the CysLT1 receptor. This receptor is a key component of the leukotriene signaling pathway, a critical inflammatory cascade.
The pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2.[2][3] The enzyme 5-lipoxygenase (5-LO), in conjunction with 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid into the unstable epoxide leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either leukotriene B4 (LTB4) or, in cells expressing LTC4 synthase, conjugated with glutathione to form leukotriene C4 (LTC4).
LTC4 is actively transported out of the cell and can be sequentially converted to leukotriene D4 (LTD4) and leukotriene E4 (LTE4) by cell surface peptidases. These three molecules, LTC4, LTD4, and LTE4, are collectively known as the cysteinyl leukotrienes (CysLTs).
The CysLTs bind to and activate CysLT receptors, primarily the CysLT1 receptor, which is found on various cells, including airway smooth muscle cells and eosinophils. Activation of the CysLT1 receptor, a G-protein coupled receptor, triggers a signaling cascade that leads to increased intracellular calcium levels. This results in physiological responses such as smooth muscle contraction (bronchoconstriction), increased vascular permeability, and the recruitment of eosinophils, all of which are hallmark features of asthma and allergic rhinitis.
This compound, by blocking the CysLT1 receptor, prevents the binding of cysteinyl leukotrienes and thereby inhibits these pro-inflammatory effects.
Figure 1: The Leukotriene Signaling Pathway and the Point of Inhibition by this compound.
Pharmacological Data (Comparative)
| Compound | Target | Assay | Value |
| Montelukast | CysLT1 Receptor | [³H]-LTD4 Binding Inhibition (Ki) | 1.8 nM |
| Zafirlukast | CysLT1 Receptor | [³H]-LTD4 Binding Inhibition (Ki) | 0.4 nM |
| Montelukast | CysLT1 Receptor | Functional Antagonism (pA2) | 8.0 |
| Zafirlukast | CysLT1 Receptor | Functional Antagonism (pA2) | 9.3 |
Note: The data presented in this table is for montelukast and zafirlukast and is intended to be representative of the CysLT1 antagonist class. It does not represent data for this compound itself.
Experimental Protocols
The characterization of CysLT1 receptor antagonists like this compound typically involves a series of in vitro and in vivo experiments to determine their binding affinity, functional antagonism, and efficacy. A representative experimental protocol for a CysLT1 receptor binding assay is described below.
CysLT1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the CysLT1 receptor.
Materials:
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Cell membranes prepared from a cell line stably expressing the human CysLT1 receptor (e.g., U937 cells).
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Radioligand: [³H]-LTD4.
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Test compound (this compound) at various concentrations.
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Non-specific binding control: A high concentration of a known CysLT1 receptor antagonist (e.g., montelukast).
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA).
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Scintillation cocktail and a scintillation counter.
Methodology:
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Incubation: In a 96-well plate, combine the cell membranes, [³H]-LTD4 (at a concentration close to its Kd), and varying concentrations of the test compound or the non-specific binding control.
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Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
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Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
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Ki Calculation: Convert the IC50 value to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a CysLT1 Receptor Binding Assay.
Conclusion
This compound is a notable example of a CysLT1 receptor antagonist that, despite not reaching the market, has played a role in the broader effort to develop effective treatments for inflammatory respiratory diseases. Its chemical structure is designed to effectively occupy the binding site of the CysLT1 receptor, thereby blocking the pro-inflammatory actions of cysteinyl leukotrienes. The principles of its mechanism of action and the methods used for its pharmacological characterization are central to the field of leukotriene research and continue to be relevant for the development of new anti-inflammatory therapies.
References
The Discovery and Development of Montelukast: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Montelukast, a selective cysteinyl leukotriene receptor antagonist, has become a cornerstone in the management of asthma and allergic rhinitis. This document provides an in-depth technical overview of the discovery, development, and mechanism of action of Montelukast. It details the scientific journey from the identification of leukotrienes as key inflammatory mediators to the synthesis and clinical validation of this targeted therapy. This whitepaper includes a compilation of quantitative data from pivotal clinical trials, outlines key experimental methodologies, and provides visual representations of its signaling pathway and developmental workflow to serve as a comprehensive resource for the scientific community.
Introduction: The Role of Leukotrienes in Inflammatory Airway Disease
The story of Montelukast begins with the identification of leukotrienes in the 1970s and 1980s as potent lipid mediators derived from arachidonic acid.[1] These molecules, particularly the cysteinyl leukotrienes (CysLTs) — LTC₄, LTD₄, and LTE₄ — were found to be critical players in the pathophysiology of asthma and other inflammatory conditions.[1] They are responsible for a cascade of effects including bronchoconstriction, increased mucus production, and airway inflammation. This understanding laid the groundwork for a targeted therapeutic approach: antagonizing the receptors to which these leukotrienes bind.
Discovery and Synthesis of Montelukast
Developed by Merck & Co., Montelukast (marketed as Singulair®) was the culmination of extensive research aimed at creating a potent and selective antagonist for the CysLT1 receptor.[1] The initial chemical synthesis was described in patent EP 0480717 B1. The process has since been refined to improve yield and facilitate large-scale production.
A generalized synthetic scheme involves the coupling of key intermediates to construct the final molecule. While various specific routes exist, a common approach involves the reaction of a mesylate derivative with the dilithium salt of 1-(mercaptomethyl)cyclopropaneacetate. The resulting Montelukast acid is then often purified via the formation of a dicyclohexylammonium salt before being converted to the final sodium salt.
Developmental Timeline and Approval
The development of Montelukast followed a structured path from preclinical research to regulatory approval.
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Early 1990s: Extensive preclinical studies were conducted by Merck, demonstrating the efficacy of Montelukast in animal models of asthma by mitigating bronchoconstriction and inflammatory responses.[1]
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Mid-1990s: Montelukast entered rigorous clinical evaluation through a series of Phase II and Phase III trials to assess its safety and efficacy in adults and children.
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1998: The U.S. Food and Drug Administration (FDA) approved Montelukast for the treatment of asthma in patients aged 6 years and older.[1]
-
2000: The FDA expanded its approved indications to include the management of seasonal and perennial allergic rhinitis.
Below is a diagram illustrating the key phases in the discovery and development of Montelukast.
Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway
Montelukast is a highly selective leukotriene receptor antagonist that binds with high affinity to the cysteinyl leukotriene type 1 (CysLT1) receptor. By occupying this receptor, it blocks the binding of the endogenous CysLTs (LTD₄, LTC₄, and LTE₄), thereby inhibiting their pro-inflammatory and bronchoconstrictive effects. This action is specific, as Montelukast does not exhibit any agonist activity.
The signaling cascade initiated by CysLT binding to the CysLT1 receptor involves the activation of G-proteins, leading to downstream effects such as calcium mobilization and protein kinase C activation. These events culminate in smooth muscle contraction, edema, and eosinophil recruitment. Montelukast effectively abrogates this pathway.
Experimental Protocols
Preclinical Evaluation
-
Objective: To determine the binding affinity of Montelukast for the CysLT1 receptor.
-
Methodology:
-
Human monocyte-macrophage like cell lines (e.g., dU937) expressing the CysLT1 receptor are used.
-
Cells are incubated with a radiolabeled CysLT, such as [³H]LTD₄, at a constant concentration (e.g., 0.3 nM).
-
Varying concentrations of unlabeled Montelukast are added to compete for receptor binding.
-
The mixture is incubated at 25°C for 60 minutes.
-
Unbound radioligand is separated from cell-bound ligand by rapid filtration.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The concentration of Montelukast that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated to determine its binding affinity.
-
-
Objective: To assess the efficacy of Montelukast in reducing airway inflammation and hyperresponsiveness in a living organism.
-
Methodology (Ovalbumin-Induced Asthma Model in Mice):
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.
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Challenge: From day 21, mice are challenged with aerosolized OVA for a specified period (e.g., 30 minutes) on several consecutive days.
-
Treatment: Montelukast is administered to the treatment group (e.g., orally) at a predetermined dose prior to each OVA challenge. A control group receives a vehicle.
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, AHR is measured in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, BAL is performed to collect airway fluid. The total and differential cell counts (especially eosinophils) in the BAL fluid are determined.
-
Histopathology: Lung tissues are collected, fixed, and stained (e.g., with H&E and PAS) to assess the degree of inflammation, mucus production, and airway remodeling.
-
Clinical Trial Design
A common design for pivotal Phase III trials of Montelukast in chronic asthma is a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults and adolescents (≥15 years) with chronic, stable asthma. Inclusion criteria often include a forced expiratory volume in one second (FEV₁) between 50% and 85% of the predicted value and a demonstrated reversibility of airway obstruction with a short-acting beta-agonist.
-
Study Phases:
-
Run-in Period: A 2-week single-blind placebo period to establish baseline asthma symptoms and medication use.
-
Treatment Period: A 12-week double-blind period where patients are randomized to receive either Montelukast (e.g., 10 mg once daily) or a matching placebo.
-
Washout Period: A 3-week period to assess for any rebound effects after cessation of treatment.
-
-
Primary Endpoints:
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Change from baseline in FEV₁.
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Change from baseline in daytime asthma symptom scores.
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-
Secondary Endpoints:
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"As-needed" beta-agonist use.
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Nocturnal awakenings due to asthma.
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Asthma exacerbation rates.
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Peripheral blood eosinophil counts.
-
Clinical Efficacy and Safety Data
Numerous clinical trials have established the efficacy and safety of Montelukast in the treatment of asthma and allergic rhinitis.
Efficacy in Chronic Asthma
Montelukast has been shown to significantly improve multiple parameters of asthma control compared to placebo. In adults, a 10 mg daily dose typically leads to statistically significant improvements in FEV₁, daytime and nighttime symptoms, and a reduction in the need for rescue beta-agonist medication. The effects of Montelukast can be additive to those of inhaled corticosteroids (ICS), and its use may allow for a reduction in the required ICS dose.
Table 1: Summary of Efficacy Data from a Pivotal 12-Week Clinical Trial in Adults with Chronic Asthma
| Parameter | Montelukast 10 mg (n=~350) | Placebo (n=~350) | p-value |
| Change in FEV₁ (%) | +13.8% | +6.9% | <0.001 |
| Change in Daytime Asthma Score | -0.42 | -0.26 | <0.001 |
| Change in Nocturnal Awakenings/week | -1.2 | -0.4 | <0.001 |
| Change in "As-Needed" β-agonist use (puffs/day) | -1.6 | -0.5 | <0.001 |
| Reduction in Peripheral Eosinophils (%) | -15% | +1% | <0.001 |
Data compiled and generalized from multiple published studies for illustrative purposes.
Efficacy in Allergic Rhinitis
In patients with seasonal allergic rhinitis, Montelukast has demonstrated significant improvements in both daytime and nighttime symptoms compared to placebo.
Table 2: Efficacy in Seasonal Allergic Rhinitis (2-Week Study)
| Parameter (Change from Baseline) | Montelukast 10 mg | Placebo | p-value |
| Daytime Nasal Symptoms Score | -0.37 | -0.24 | ≤0.001 |
| Nighttime Symptoms Score | -0.29 | -0.17 | ≤0.001 |
| Eye Symptoms Score | -0.28 | -0.15 | ≤0.001 |
| Rhinoconjunctivitis Quality of Life Score | -0.63 | -0.43 | ≤0.001 |
Data adapted from a large-scale, multicenter, randomized, double-blind, placebo-controlled trial.
Pharmacokinetic Profile
| Parameter | Value |
| Absorption | Rapidly absorbed following oral administration. |
| Bioavailability (Oral) | Mean of 64%. |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 3 to 4 hours (10 mg tablet in fasted adults). |
| Protein Binding | >99%. |
| Metabolism | Extensively metabolized in the liver, primarily by the CYP2C8 enzyme. |
| Elimination | Excreted almost exclusively via the bile. |
| Plasma Half-life | 2.7 to 5.5 hours in healthy young adults. |
Safety and Tolerability
Montelukast is generally well-tolerated. In clinical trials, the incidence of adverse events was comparable to that of placebo. The most commonly reported adverse effects include headache, abdominal pain, and upper respiratory infection. A boxed warning for neuropsychiatric events has been added to the prescribing information, and healthcare professionals are advised to monitor for such events.
Conclusion
The development of Montelukast represents a successful example of rational drug design, moving from a fundamental understanding of disease pathophysiology to the creation of a targeted, effective, and safe oral therapy. By selectively antagonizing the CysLT1 receptor, Montelukast provides a crucial non-steroidal option for the management of chronic inflammatory airway diseases. The extensive body of preclinical and clinical data underscores its role as an important therapeutic agent for a broad population of patients with asthma and allergic rhinitis. This document has provided a comprehensive technical overview intended to support further research and understanding in the field of respiratory drug development.
References
The Pharmacokinetics and Pharmacodynamics of Cysteinyl Leukotriene Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the core principles of the pharmacokinetics and pharmacodynamics of cysteinyl leukotriene receptor antagonists. The specific drug Ablukast (also known as Ro 23-3544), while a member of this class, was discontinued during Phase III clinical trials in 1996.[1] Consequently, detailed and publicly available quantitative data, comprehensive experimental protocols, and in-depth clinical results for this compound are scarce. This guide will, therefore, utilize publicly available data from representative and approved drugs of the same class, such as Montelukast and Zafirlukast, to illustrate the key concepts and methodologies relevant to researchers and professionals in drug development.
Introduction to Cysteinyl Leukotriene Receptor Antagonists
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid inflammatory mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism.[2][3][4] They exert their effects by binding to specific G-protein coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).[5] Activation of the CysLT1 receptor in the airways leads to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment, all of which are hallmark features of asthma and allergic rhinitis.
Cysteinyl leukotriene receptor antagonists are a class of drugs that competitively block the binding of CysLTs to the CysLT1 receptor, thereby inhibiting the downstream inflammatory cascade. This compound was developed as a specific and active leukotriene receptor antagonist that showed efficacy in reducing LTC4- and antigen-induced bronchoconstriction in preclinical models.
Pharmacodynamics: Mechanism of Action and In Vitro/In Vivo Effects
The primary pharmacodynamic effect of CysLT1 receptor antagonists is the competitive and selective inhibition of the CysLT1 receptor. This antagonism prevents the physiological and pathological effects of cysteinyl leukotrienes.
Signaling Pathway
Upon binding of cysteinyl leukotrienes, the CysLT1 receptor activates several downstream signaling cascades. These can include the activation of phospholipase C (PLC), leading to an increase in intracellular calcium, and the activation of the Ras-Raf-MEK-ERK pathway, which is involved in cellular proliferation and migration. CysLT1 receptor antagonists block the initiation of these signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Leukotriene inhibitors and antagonists in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Binding Affinity of CysLT1 Receptor Antagonists: A Technical Guide
A Note on Ablukast: Despite extensive investigation, publicly available scientific literature does not contain specific quantitative in vitro binding affinity data (such as Kᵢ, IC₅₀, or Kₐ) or detailed experimental protocols for this compound. It is known that this compound is a cysteinyl leukotriene receptor 1 (CysLT1) antagonist that reached Phase III clinical trials for asthma. However, for the purposes of this technical guide, and in the absence of specific data for this compound, we will provide a comprehensive overview of the in vitro binding affinity studies of other well-characterized CysLT1 receptor antagonists. The principles, protocols, and signaling pathways described herein are directly applicable to the study of this compound and other molecules in this class.
This guide is intended for researchers, scientists, and drug development professionals interested in the in vitro characterization of CysLT1 receptor antagonists.
Introduction to CysLT1 Receptor Antagonists
Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[1] They exert their effects by binding to CysLT receptors, primarily the CysLT1 receptor. Antagonists of this receptor, such as Montelukast, Zafirlukast, and Pranlukast, are a class of drugs that competitively block the binding of CysLTs to the CysLT1 receptor, thereby inhibiting the downstream inflammatory cascade.[1] These agents are used clinically to manage asthma and allergic rhinitis.[2]
Quantitative Binding Affinity Data
The binding affinity of CysLT1 receptor antagonists is typically determined using in vitro radioligand binding assays. In these assays, the ability of an unlabeled antagonist to displace a radiolabeled ligand from the CysLT1 receptor is measured. The most common metrics reported are the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Kᵢ).
| Compound | Radioligand | Cell/Tissue Preparation | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Montelukast | [³H]-LTD₄ | Guinea pig lung membranes | 1.1 | 0.18 | Jones et al., 1995 |
| Zafirlukast | [³H]-LTD₄ | Guinea pig lung membranes | 2.2 | 0.4 | Tucker et al., 1994 |
| Pranlukast | [³H]-LTD₄ | Guinea pig lung membranes | 5.4 | 1.7 | Obata et al., 1995 |
| Montelukast | [³H]-MK-571 | Human recombinant CysLT1 | 0.8 | - | Metters et al., 1996 |
| Zafirlukast | [³H]-LTD₄ | Human lung parenchyma | - | 2.5 | Ravasi et al., 2002 |
| Pranlukast | [³H]-LTD₄ | Human lung parenchyma | - | 12 | Ravasi et al., 2002 |
Note: The data presented above are compiled from various sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution.
Experimental Protocols
The following sections detail the typical methodologies employed in radioligand binding assays to determine the binding affinity of CysLT1 receptor antagonists.
Membrane Preparation
-
Tissue/Cell Source: Membranes are typically prepared from tissues or cells endogenously expressing or recombinantly overexpressing the CysLT1 receptor. Common sources include guinea pig lung, human lung parenchyma, or cell lines such as U937 or HEK293 cells transfected with the human CysLT1 receptor.
-
Homogenization: The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the membrane fraction. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes.
-
Washing and Storage: The membrane pellet is washed to remove cytosolic components and can be stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford or BCA assay.
Radioligand Binding Assay (Competition Assay)
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:
-
Membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
A fixed concentration of a radiolabeled CysLT1 receptor ligand, such as [³H]-LTD₄ or [³H]-MK-571. The concentration of the radioligand is usually at or below its dissociation constant (Kₐ) to ensure sensitive detection of competition.
-
Varying concentrations of the unlabeled antagonist (e.g., this compound, Montelukast).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 10 mM CaCl₂, pH 7.4).
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters trap the membranes with the bound radioligand, while the free radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing unlabeled ligand.
-
Non-specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of an unlabeled CysLT1 receptor ligand (e.g., 1 µM of unlabeled LTD₄ or the antagonist being tested).
-
Specific Binding: Calculated as Total Binding - NSB.
-
IC₅₀ Determination: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand is determined by non-linear regression analysis of the competition curve (plotting specific binding against the log of the antagonist concentration).
-
Kᵢ Calculation: The IC₅₀ value is converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for the receptor.
-
Visualizations
CysLT1 Receptor Signaling Pathway
Caption: CysLT1 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Radioligand Competition Binding Assay Workflow.
References
Ablukast Development Discontinuation: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ablukast was an orally active leukotriene D4 (LTD4) antagonist under investigation during the 1990s for the treatment of inflammatory conditions, primarily asthma. As a member of the then-emerging class of leukotriene receptor antagonists, it held promise as a novel non-steroidal therapy. Despite reaching Phase III clinical trials, the development of this compound was discontinued in 1996. While the precise and officially documented reasons for this discontinuation are not publicly available, this technical guide aims to provide an in-depth analysis of the likely factors that contributed to this decision. By examining the competitive landscape of the time, the known pharmacology of the drug class, and the inherent challenges of drug development, we can construct a well-informed perspective on the cessation of the this compound program.
The Role of Leukotrienes in Inflammation
To understand the rationale behind developing this compound, it is crucial to appreciate the physiological role of leukotrienes. These inflammatory mediators are synthesized from arachidonic acid via the 5-lipoxygenase pathway. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are particularly potent constrictors of airway smooth muscle, increase vascular permeability, and promote the influx of eosinophils, all of which are hallmark features of asthma.[1][2][3]
Leukotriene Signaling Pathway
The following diagram illustrates the synthesis of leukotrienes and the target of antagonists like this compound.
Caption: Leukotriene synthesis pathway and the site of action for CysLT1 receptor antagonists like this compound.
The Competitive Landscape of the 1990s
The 1990s were a critical period for the development of leukotriene antagonists.[4] Several pharmaceutical companies were in a race to bring the first-in-class molecule to market. Understanding this competitive environment is key to postulating why this compound's development may have been halted.
| Compound (Company) | Mechanism of Action | Development Status (Mid-1990s) | Key Characteristics |
| This compound | LTD4 Receptor Antagonist | Phase III Clinical Trials | Details on potency and selectivity are not widely published. |
| Zafirlukast (Zeneca) | LTD4/E4 Receptor Antagonist | Approved by FDA in 1996 | Twice-daily oral administration. |
| Montelukast (Merck) | LTD4 Receptor Antagonist | Approved by FDA in 1998 | Once-daily oral administration, favorable side-effect profile.[5] |
| Pranlukast (SmithKline Beecham/Ono) | LTD4 Receptor Antagonist | Approved in Japan in 1995 | Twice-daily oral administration. |
Table 1: Competitive Landscape of Leukotriene Receptor Antagonists in the Mid-1990s
The successful launch of Zafirlukast and the promising data from Montelukast's clinical trials likely set a very high bar for any competing drug. A strategic decision to discontinue this compound could have been made if its emerging Phase III data did not show a competitive advantage in terms of efficacy, safety, or dosing regimen.
Potential Reasons for Discontinuation: A Hypothetical Analysis
Given the lack of explicit public statements, we can deduce potential reasons for the discontinuation of this compound's development based on common hurdles in late-stage clinical trials.
Insufficient Efficacy
Phase III trials are designed to definitively demonstrate a drug's efficacy in a large patient population. It is plausible that this compound failed to meet its primary endpoints or showed a clinical effect that was not superior, or at least non-inferior, to existing therapies or other leukotriene antagonists in development. During the 1990s, inhaled corticosteroids were already established as a cornerstone of asthma therapy. Any new add-on therapy would need to demonstrate significant additional benefit.
Unfavorable Safety or Tolerability Profile
Late-stage trials often uncover less common but serious adverse events that were not apparent in smaller, earlier-phase studies. The emergence of a significant safety concern would be a compelling reason for discontinuation. While the specific adverse event profile of this compound is not publicly known, issues with liver toxicity or other organ systems could have been a factor. For comparison, other leukotriene antagonists have been associated with rare but serious adverse events, including neuropsychiatric events.
Suboptimal Pharmacokinetic Profile
A drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is critical for its clinical utility. A short half-life requiring frequent dosing (e.g., more than twice daily) would be a significant commercial disadvantage compared to a once-daily formulation like Montelukast. Issues with drug-drug interactions or a highly variable metabolism among individuals could also have posed significant challenges.
Strategic and Commercial Considerations
The decision to terminate a drug development program is often a complex interplay of scientific and commercial factors. Even with a moderately effective and safe drug, a company might decide to discontinue development if the projected market share and return on investment are not favorable. The impending success of competitors with potentially more convenient dosing regimens or better overall clinical profiles could have rendered the commercial prospects of this compound untenable.
Hypothetical Experimental Workflow for a Leukotriene Receptor Antagonist
To provide context for the type of research that would have been conducted on this compound, the following diagram outlines a typical preclinical and clinical development workflow for a leukotriene receptor antagonist.
Caption: A simplified workflow for the development of a leukotriene receptor antagonist.
Conclusion
The discontinuation of this compound's development in 1996, despite reaching late-stage clinical trials, underscores the high-risk nature of pharmaceutical research and development. In the absence of a definitive public statement from the manufacturer, a comprehensive analysis points towards a combination of factors. It is highly probable that the emerging clinical data for this compound did not demonstrate a competitive profile in terms of efficacy, safety, or dosing convenience when compared to other leukotriene antagonists that were successfully brought to market, such as Zafirlukast and Montelukast. The challenging landscape of asthma treatment in the 1990s, with the established efficacy of inhaled corticosteroids, meant that any new therapeutic agent faced a high threshold for demonstrating clinical value. While the specific data from the this compound trials remain undisclosed, the principles of drug development suggest that a failure to meet predefined endpoints for efficacy or the emergence of unforeseen safety concerns were the most likely catalysts for its termination.
References
- 1. Discovery of leukotrienes and development of antileukotriene agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene Receptor Antagonists and Antiallergy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Drug treatment of asthma in the 1990s: achievements and new strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Montelukast: data from clinical trials in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Montelukast
Introduction
Montelukast is a selective and orally active leukotriene D4 receptor antagonist used for the chronic treatment of asthma and the relief of symptoms of allergic rhinitis.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of Montelukast, based on established chemical methodologies. The synthesis involves a multi-step process, culminating in the formation of the final active pharmaceutical ingredient. These application notes are intended for researchers, scientists, and drug development professionals.
Data Presentation
The following table summarizes the key quantitative data associated with a common synthetic route for Montelukast. Yields and specific conditions may vary depending on the scale and specific laboratory setup.
| Step | Reaction | Starting Materials | Key Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Mesylation | (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate | Methane sulfonyl chloride, Triethylamine | Toluene | 1 hour | 70 °C | - |
| 2 | Condensation | Mesylated intermediate, 2-(1-(mercaptomethyl)cyclopropyl)acetic acid | Dicyclohexylamine | Acetone | - | Room Temp | - |
| 3 | Salt Formation | Dicyclohexylamine salt intermediate | Sodium methoxide | - | 1 hour | Room Temp | 88% (overall) |
Experimental Protocols
The synthesis of Montelukast can be achieved through various routes.[3][4][5] A commonly employed laboratory-scale synthesis is outlined below, which involves the mesylation of a key alcohol intermediate followed by condensation with a thiol-containing side chain.
Step 1: Mesylation of the Hydroxy Intermediate
-
To a solution of (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate (1 equivalent) in toluene, add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methane sulfonyl chloride (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylated intermediate.
Step 2: Condensation with the Thiol Side Chain
-
Dissolve the crude mesylated intermediate from Step 1 and 2-(1-(mercaptomethyl)cyclopropyl)acetic acid (1.1 equivalents) in a suitable solvent such as toluene.
-
Add a base, such as dicyclohexylamine (2 equivalents), to the mixture.
-
Stir the reaction at 70 °C for 1 hour, or until TLC analysis indicates the consumption of the starting materials.
-
After completion, cool the reaction mixture and crystallize the product, which is the dicyclohexylamine salt of the Montelukast acid.
Step 3: Formation of Montelukast Sodium
-
Suspend the dicyclohexylamine salt from Step 2 in a suitable solvent.
-
Add a solution of sodium methoxide in methanol (1.1 equivalents) to the suspension.
-
Stir the mixture at room temperature for 1 hour to facilitate the salt exchange.
-
The resulting precipitate is Montelukast sodium. Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
-
The final product can be further purified by recrystallization if necessary.
Signaling Pathways and Experimental Workflows
The chemical synthesis of Montelukast is a linear sequence of reactions designed to build the complex molecular structure from simpler starting materials. The overall workflow is depicted in the diagram below.
Caption: Workflow for the laboratory synthesis of Montelukast.
Disclaimer: This protocol is intended for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be strictly followed. The reaction conditions and yields provided are illustrative and may require optimization for specific experimental setups.
References
- 1. sciforum.net [sciforum.net]
- 2. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20120165535A1 - Synthetic method for montelukast sodium intermediate - Google Patents [patents.google.com]
- 5. WO2006008751A2 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]
Application Notes and Protocols for In Vivo Experimental Models Using Montelukast
Audience: Researchers, scientists, and drug development professionals.
Introduction: Montelukast is a selective and potent cysteinyl leukotriene receptor 1 (CysLTR1) antagonist widely recognized for its therapeutic effects in asthma and allergic rhinitis.[1][2] Its mechanism of action involves blocking the pro-inflammatory effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators in the pathophysiology of these conditions.[2] Beyond its established clinical use, montelukast has been investigated in various in vivo experimental models to explore its therapeutic potential in other inflammatory diseases. These preclinical studies provide valuable insights into its broader anti-inflammatory and immunomodulatory properties.
This document provides detailed application notes and protocols for two key in vivo experimental models that have utilized montelukast: the Ovalbumin (OVA)-Induced Allergic Asthma Model in mice and the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis.
I. Ovalbumin (OVA)-Induced Allergic Asthma Model
The OVA-induced allergic asthma model is a widely used and reliable model for studying the pathophysiology of asthma and for evaluating the efficacy of anti-asthmatic drugs.[3] This model mimics key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[4]
Application Note:
Montelukast has been shown to be effective in this model, significantly reducing airway inflammation and remodeling. Specifically, studies have demonstrated that montelukast can decrease airway smooth muscle (ASM) mass and cellularity in bronchoalveolar lavage (BAL) fluid. High-dose montelukast has been observed to reduce the number of eosinophils in the BAL by over 90% and significantly decrease the levels of Th2 cytokines such as IL-4, IL-5, and IL-13.
Experimental Protocol:
This protocol is based on methodologies described in studies investigating the effects of montelukast in OVA-sensitized mice.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade II (Sigma-Aldrich)
-
Aluminum hydroxide (Alum)
-
Montelukast sodium
-
Sterile phosphate-buffered saline (PBS)
-
Ketamine and Xylazine for anesthesia
-
Nebulizer
Procedure:
-
Sensitization:
-
On day 0 and day 7, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 0.2 mL sterile PBS.
-
A control group should receive i.p. injections of aluminum hydroxide in PBS without OVA.
-
-
Montelukast Administration (Prophylactic):
-
Starting from day 20, administer montelukast or vehicle control (e.g., saline) daily. A high-dose regimen of 25 mg/kg of montelukast administered intravenously for 3 days has been shown to be effective. Oral administration is also a viable route.
-
-
Airway Challenge:
-
On day 21, 23, 25, and 27, challenge the mice by intranasal instillation of 100 µg of OVA in 25 µL of PBS under light anesthesia.
-
Alternatively, on days 21 through 25, challenge the mice by exposing them to a nebulized 1% OVA solution in PBS for 30 minutes.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and cannulate the trachea.
-
Lavage the lungs with PBS to collect BAL fluid.
-
Perform total and differential cell counts to assess inflammatory cell infiltration, particularly eosinophils.
-
-
Histology:
-
Perfuse the lungs and fix in 10% formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Cytokine Analysis:
-
Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid or lung homogenates using ELISA.
-
-
Airway Hyperresponsiveness (AHR):
-
Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
-
Quantitative Data Summary:
| Parameter | Control Group (OVA-sensitized) | Montelukast-treated Group (OVA-sensitized) | Reference |
| BAL Eosinophils | Significantly elevated | >90% reduction | |
| BAL IL-5 Levels | Significantly elevated | Significant reduction | |
| Lung IL-4 Levels | Significantly elevated | Significant reduction | |
| Lung IL-13 Levels | Significantly elevated | Significant reduction | |
| Airway Smooth Muscle Mass | Increased | Decreased | |
| BAL Cellularity | Increased | Decreased |
II. Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis (MS). Montelukast has been shown to suppress EAE development in both a prophylactic and therapeutic manner by inhibiting the Th17 response.
Application Note:
In the EAE model, montelukast treatment leads to a reduction in clinical scores, inflammation, and demyelination in the CNS. It has been demonstrated that montelukast inhibits the development and encephalitogenic potential of Th17 cells, which play a crucial role in the pathogenesis of EAE.
Experimental Protocol:
This protocol is based on methodologies for inducing EAE in C57BL/6 mice and subsequent treatment with montelukast.
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Montelukast sodium
-
Sterile PBS
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 peptide in CFA.
-
On day 0 and day 2, administer 200 ng of PTX intraperitoneally.
-
-
Montelukast Administration:
-
Prophylactic Treatment: Begin daily oral administration of montelukast (2 mg/kg/day) from the day of disease induction (day 0).
-
Therapeutic Treatment: Begin daily oral administration of montelukast (2 mg/kg/day) at the onset of clinical signs (typically around day 10 post-immunization).
-
A control group should receive daily oral administration of PBS.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score them on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
-
Endpoint Analysis (at the peak of disease or study endpoint):
-
Histology:
-
Perfuse mice with PBS followed by 4% paraformaldehyde.
-
Collect spinal cords and brains for histological analysis.
-
Stain sections with H&E to assess inflammation and Luxol Fast Blue (LFB) to assess demyelination.
-
-
Immunohistochemistry:
-
Stain CNS sections for myelin basic protein (MBP) to further evaluate the degree of demyelination.
-
-
Flow Cytometry:
-
Isolate mononuclear cells from the CNS and lymphoid organs.
-
Perform flow cytometry to analyze T cell populations, particularly Th1 and Th17 cells.
-
-
Quantitative Data Summary:
| Parameter | Control Group (EAE) | Montelukast-treated Group (EAE) | Reference |
| Mean Clinical Score (Prophylactic) | Significantly higher | Significantly lower | |
| Mean Clinical Score (Therapeutic) | Significantly higher | Significantly lower | |
| CNS Inflammation Score (H&E) | High | Significantly reduced | |
| Demyelination Area (%) (LFB) | High | Significantly reduced | |
| MBP Intensity | Low | Significantly higher | |
| CNS Th17 Cell Infiltration | High | Significantly reduced |
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of Montelukast Action
Caption: Montelukast blocks the CysLT1 receptor, inhibiting downstream signaling.
Experimental Workflow for OVA-Induced Asthma Model
Caption: Workflow for the OVA-induced allergic asthma model.
Experimental Workflow for EAE Model
Caption: Workflow for the EAE mouse model.
References
- 1. Montelukast alleviates inflammation in experimental autoimmune encephalomyelitis by altering Th17 differentiation in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cysteinyl Leukotrienes Pathway Genes, Atopic Asthma and Drug Response: From Population Isolates to Large Genome-Wide Association Studies [frontiersin.org]
- 3. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine Ablukast Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ablukast is a leukotriene receptor antagonist, specifically targeting the cysteinyl leukotriene receptor 1 (CysLT1R). Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators involved in the pathophysiology of inflammatory diseases such as asthma. By blocking the CysLT1R, this compound inhibits the downstream signaling cascades that lead to bronchoconstriction, inflammation, and mucus production. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in vitro.
The primary mechanism of action of this compound involves the competitive antagonism of the CysLT1 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of CysLT1R by its endogenous ligands (LTD4) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, cellular proliferation, and the release of pro-inflammatory mediators.
Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the CysLT1 receptor and the point of inhibition by this compound.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit LTD4-induced intracellular calcium release in cells expressing CysLT1R.
Experimental Workflow: Calcium Mobilization Assay
Protocol
Materials:
-
CysLT1R-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing human CysLT1R)
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
96-well black, clear-bottom microplates
-
This compound stock solution (in DMSO)
-
Leukotriene D4 (LTD4) stock solution
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities and automated injection
Procedure:
-
Cell Plating: Seed the CysLT1R-expressing cells into a 96-well black, clear-bottom microplate at a density of 20,000-50,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127. Dilute this mixture in assay buffer to the final working concentration (typically 1-5 µM).
-
Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer.
-
After incubation, add the desired concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Agonist Addition and Measurement: Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a baseline reading for 10-20 seconds.
-
Using the instrument's injector, add a pre-determined concentration of LTD4 (typically at its EC80) to all wells.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the percentage of inhibition of the LTD4 response against the log concentration of this compound. Determine the IC50 value using a non-linear regression analysis.
Data Presentation
Note: As specific preclinical data for this compound is not publicly available, the following table provides representative data for other CysLT1R antagonists to illustrate the expected format of results.
| Compound | Cell Line | Agonist (LTD4) Conc. | IC50 (nM) |
| This compound | CHO-CysLT1R | 10 nM | Data not available |
| Montelukast (example) | CHO-CysLT1R | 10 nM | 0.5 - 2 |
| Zafirlukast (example) | U937 cells | 10 nM | 2 - 5 |
Leukotriene Release Assay
This assay measures the ability of this compound to inhibit the release of newly synthesized leukotrienes from inflammatory cells, such as mast cells or eosinophils, upon stimulation.
Experimental Workflow: Leukotriene Release Assay
Protocol
Materials:
-
Mast cells (e.g., RBL-2H3 cells) or purified human eosinophils
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Stimulating agent (e.g., calcium ionophore A23187, anti-IgE)
-
Assay buffer
-
Leukotriene C4/D4/E4 enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit
-
Microplate reader (for EIA) or gamma counter (for RIA)
Procedure:
-
Cell Preparation: Culture and harvest the mast cells or eosinophils. Resuspend the cells in assay buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Compound Pre-incubation: In a microcentrifuge tube or 96-well plate, add the cell suspension.
-
Add varying concentrations of this compound or vehicle control.
-
Pre-incubate for 15-30 minutes at 37°C.
-
Cell Stimulation: Add the stimulating agent (e.g., A23187 at 1-5 µM) to initiate leukotriene synthesis and release.
-
Incubate for 15-60 minutes at 37°C.
-
Supernatant Collection: Terminate the reaction by placing the tubes/plate on ice.
-
Centrifuge at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant.
-
Leukotriene Quantification: Measure the concentration of cysteinyl leukotrienes (LTC4/D4/E4) in the supernatant using a commercial EIA or RIA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of leukotriene release for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and performing a non-linear regression analysis.
Data Presentation
Note: As specific preclinical data for this compound is not publicly available, the following table provides representative data for other CysLT1R antagonists to illustrate the expected format of results.
| Compound | Cell Type | Stimulant | Measured Leukotriene | IC50 (µM) |
| This compound | RBL-2H3 | A23187 | CysLTs | Data not available |
| Montelukast (example) | Human Eosinophils | A23187 | CysLTs | 1 - 10 |
| Zafirlukast (example) | Human Mast Cells | Anti-IgE | CysLTs | 0.5 - 5 |
Cell Proliferation and Apoptosis Assays
These assays determine the effect of this compound on the proliferation and survival of cells that are responsive to leukotriene stimulation.
Experimental Workflow: Cell Proliferation/Apoptosis Assay
Application Notes and Protocols for the HPLC Analysis of Ablukast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ablukast is a potent and selective leukotriene receptor antagonist that was investigated for the treatment of inflammatory conditions such as asthma.[1] As with any pharmaceutical compound, accurate and reliable analytical methods are crucial for its quantification in various stages of drug development, including formulation, quality control, and stability studies. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.
These application notes provide a detailed protocol for the determination of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The proposed method is based on established analytical procedures for structurally related leukotriene antagonists and the physicochemical properties of this compound.
Experimental Protocol
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of aromatic carboxylic acids.[2][3][4][5]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate monobasic), with the pH adjusted to 3.0 with phosphoric acid. The recommended starting gradient is 60:40 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the chemical structure of this compound, which contains benzopyran and acetyl chromophores, a UV detection wavelength in the range of 280-350 nm is expected to provide good sensitivity. For Montelukast, a related compound, detection is often performed around 283 nm or 345 nm. A wavelength of 285 nm is proposed as a starting point for this compound analysis.
-
Data Acquisition: A suitable chromatography data station for data collection and processing.
2. Preparation of Solutions:
-
Diluent: The mobile phase is recommended as the diluent for the preparation of standard and sample solutions.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of a suitable solvent like DMSO, as this compound is soluble in it, and then dilute to volume with the diluent.
-
Standard Working Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: The sample preparation procedure will depend on the matrix. For a bulk drug sample, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range. For formulated products, a suitable extraction procedure may be required, followed by filtration through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the proposed HPLC method for this compound analysis. These values are hypothetical and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (min) | 4 - 6 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | ~ 0.3 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98 - 102 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its analysis.
Figure 1. Signaling pathway of the Cysteinyl Leukotriene Receptor 1 (CysLT1R) and the inhibitory action of this compound.
Figure 2. Experimental workflow for the HPLC analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 5. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Ablukast: Application Notes for Asthma Research Models
Disclaimer: Ablukast (also known as Ro 23-3544) is an experimental leukotriene receptor antagonist. Its clinical development was discontinued in 1996. As a result, publicly available data on its application in asthma research models is exceptionally limited. The following application notes are compiled from the sparse preclinical data available and supplemented with representative protocols for asthma research models where a compound with this mechanism of action would typically be evaluated.
Introduction
This compound is a potent and specific antagonist of peptidoleukotriene receptors. It was developed to treat inflammatory conditions, including asthma, by inhibiting the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to the CysLT₁ receptor. These eicosanoids are critical mediators in the pathophysiology of asthma, responsible for inducing bronchoconstriction, promoting inflammatory cell recruitment, increasing microvascular permeability, and stimulating mucus secretion. By blocking these effects, this compound was investigated for its potential to alleviate the cardinal symptoms of asthma.
Mechanism of Action
This compound functions as a competitive antagonist of the CysLT₁ receptor. In the context of asthma, allergens trigger the release of cysteinyl leukotrienes from various immune cells, including mast cells and eosinophils. These leukotrienes then bind to CysLT₁ receptors on airway smooth muscle cells and other pro-inflammatory cells. This binding initiates a signaling cascade that leads to airway inflammation and bronchoconstriction. This compound, by occupying the CysLT₁ receptor, prevents leukotriene binding and thereby inhibits these downstream pathological effects.
Preclinical Data
Murine Allergic Contact Dermatitis Model
This model demonstrates the in vivo efficacy of this compound in reducing inflammation.
Experimental Protocol:
-
Animals: BALB/c mice were used for the study.
-
Sensitization: Mice were sensitized by the application of dinitrofluorobenzene (DNFB) to the shaved abdomen.
-
Challenge: Several days after sensitization, the mice were challenged by applying DNFB to one ear.
-
Treatment: this compound (Ro 23-3544) was administered to the mice. The study explored two treatment regimens:
-
Post-challenge Treatment: this compound was given shortly after the DNFB challenge and continued for up to 5 days.
-
Pre-treatment: this compound was administered daily for one week before the DNFB challenge.
-
-
Outcome Measurement: Ear swelling was measured as an indicator of the inflammatory response.
Quantitative Data Summary:
The study demonstrated that this compound was effective in reducing DNFB-induced ear swelling in a dose-dependent manner. The pre-treatment regimen showed a more pronounced reduction in ear swelling within the first 48 hours after the challenge.[1]
| Treatment Group | Outcome Measure | Result |
| DNFB + this compound (Post-challenge) | Ear Swelling | Moderately effective, dose-dependent suppression. |
| DNFB + this compound (Pre-treatment) | Ear Swelling | Marked reduction in the first 48 hours. |
| Croton Oil + this compound | Ear Swelling | No reduction; a slight increase was observed. |
Table 1: Summary of this compound's effect on ear swelling in a murine contact dermatitis model.[1]
Representative Protocol: Ovalbumin-Induced Allergic Asthma Model
The following is a representative protocol for a common preclinical asthma model in which a compound like this compound would have been evaluated. This protocol is not from a specific study on this compound but is a standard methodology in the field.
Methodology:
-
Animals: Typically, BALB/c or C57BL/6 mice are used.
-
Sensitization:
-
On days 0 and 14, mice are sensitized via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (Alum).
-
-
Treatment:
-
Treatment with this compound or a vehicle control would typically begin before the challenge phase and continue daily.
-
-
Airway Challenge:
-
From days 24 to 26, mice are challenged by exposure to an aerosol of OVA (e.g., 1% in saline) for a set duration (e.g., 30 minutes).
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
On day 27, AHR is measured. Mice are placed in a whole-body plethysmography chamber and exposed to increasing concentrations of aerosolized methacholine. Airway resistance is recorded.
-
-
Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
On day 28, mice are euthanized. The lungs are lavaged with saline via a tracheal cannula.
-
The collected BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined.
-
-
Lung Histology:
-
Lungs are perfused, fixed, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production and goblet cell hyperplasia.
-
Expected Outcomes in an Asthma Model
Based on its mechanism of action as a CysLT₁ receptor antagonist, the expected effects of this compound in a preclinical asthma model would be:
-
Reduction in Airway Hyperresponsiveness: A significant decrease in airway resistance in response to methacholine challenge compared to the vehicle-treated group.
-
Decreased Inflammatory Cell Infiltration: A reduction in the number of eosinophils and other inflammatory cells in the BAL fluid.
-
Amelioration of Lung Inflammation: Histological analysis would be expected to show reduced peribronchial and perivascular inflammation.
-
Reduced Mucus Production: A decrease in PAS-positive goblet cells in the airway epithelium.
Conclusion
This compound is a leukotriene receptor antagonist that showed promise in early preclinical studies of inflammation. However, its development was halted, and as such, there is a significant lack of data regarding its efficacy and application in specific asthma research models. The provided protocols and expected outcomes are based on the standard methodologies used to evaluate compounds with a similar mechanism of action in the field of asthma research. Further investigation of this compound would require a renewed research and development program.
References
Application Notes and Protocols for Studying Leukotriene Signaling Using CysLT1 Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory responses.[1] Specifically, cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are key players in the pathophysiology of asthma and other inflammatory conditions by promoting bronchoconstriction, inflammation, microvascular permeability, and mucus secretion.[2] These effects are primarily mediated through the activation of the type 1 cysteinyl leukotriene receptor (CysLT₁R), a G-protein coupled receptor (GPCR).[3]
Ablukast is a leukotriene antagonist that was investigated for the treatment of inflammatory diseases such as asthma.[4] Although its clinical development was discontinued, the principles of its use as a CysLT₁R antagonist are applicable to the study of leukotriene signaling. This document provides detailed application notes and protocols for utilizing CysLT₁R antagonists, with this compound as a representative compound, to investigate the leukotriene signaling pathway. Due to the limited publicly available data for this compound, quantitative data for other well-characterized CysLT₁R antagonists (Montelukast, Zafirlukast, Pranlukast) are provided as a reference.
Data Presentation: Potency of CysLT₁ Receptor Antagonists
The following tables summarize the inhibitory potency of various CysLT₁ receptor antagonists. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Potency (IC₅₀) of CysLT₁ Receptor Antagonists
| Compound | Assay Type | Cell Line/Tissue | Agonist | IC₅₀ Value |
| Montelukast | Calcium Mobilization | dU937 cells | UTP | 7.7 µM[5] |
| Montelukast | Calcium Mobilization | dU937 cells | UDP | 4.5 µM |
| Montelukast | Inositol Phosphate Production | 1321N1-hP2Y₁ cells | 2-MeSADP | 0.122 µM |
| Pranlukast | Calcium Mobilization | dU937 cells | UTP | 4.3 µM |
| Pranlukast | Calcium Mobilization | dU937 cells | UDP | 1.6 µM |
| Pranlukast | Inositol Phosphate Production | 1321N1-hP2Y₁ cells | 2-MeSADP | 0.028 µM |
| Pranlukast | Inositol Phosphate Production | 1321N1-hP2Y₆ cells | UDP | 0.150 µM |
Note: IC₅₀ values are highly dependent on experimental conditions. The data presented for Montelukast and Pranlukast on P2Y receptors highlight potential off-target effects that should be considered in experimental design.
Table 2: Binding Affinity (Ki) of CysLT₁ Receptor Antagonists
| Compound | Radioligand | Tissue/Cell Preparation | Ki Value |
| Zafirlukast | [³H]-LTD₄ | Human Lung Parenchyma | High Affinity |
| Montelukast | [³H]-LTD₄ | Human Lung Parenchyma | High Affinity |
| Pranlukast | [³H]-LTD₄ | Human Lung Parenchyma | Moderate Affinity |
Note: The binding affinity (Ki) is an intrinsic measure of a drug's affinity for a receptor. A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
Leukotriene Signaling Pathway
Cysteinyl leukotrienes bind to the CysLT₁ receptor, a Gq-coupled GPCR. This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a key event in downstream cellular responses, including smooth muscle contraction and inflammatory cell activation.
References
- 1. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antileukotriene - Wikipedia [en.wikipedia.org]
- 3. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Ablukast Administration in Animal Studies: Application Notes and Protocols
Disclaimer: Ablukast is an experimental leukotriene antagonist for which development was discontinued in 1996 during Phase III clinical trials. As such, publicly available, detailed protocols for its administration in animal studies are scarce. This document provides a generalized protocol and application notes based on the known mechanism of action of this compound and detailed experimental data from studies on Montelukast, a structurally and functionally similar, widely studied cysteinyl leukotriene receptor antagonist. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Introduction
This compound is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory mediators derived from arachidonic acid that play a crucial role in the pathophysiology of various inflammatory diseases, including asthma and inflammatory bowel disease. By blocking the CysLT1 receptor, this compound and other drugs in its class inhibit the downstream effects of cysteinyl leukotrienes, such as bronchoconstriction, mucus secretion, and inflammatory cell infiltration.
These application notes provide protocols for the administration of a CysLT1 receptor antagonist, using Montelukast as a representative compound, in two common animal models of inflammatory diseases: an ovalbumin-induced asthma model in mice and chemically-induced colitis models in rats.
Signaling Pathway of Cysteinyl Leukotrienes
The following diagram illustrates the signaling pathway of cysteinyl leukotrienes and the point of intervention for antagonists like this compound and Montelukast.
Caption: Cysteinyl leukotriene signaling pathway and the inhibitory action of this compound/Montelukast.
Experimental Protocols
Ovalbumin-Induced Allergic Asthma in Mice
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin (OVA) as the allergen and the administration of a CysLT1 receptor antagonist.
Experimental Workflow:
Caption: Experimental workflow for the ovalbumin-induced asthma model in mice.
Materials:
-
Animals: BALB/c mice (female, 6-8 weeks old)
-
Allergen: Ovalbumin (OVA), Grade V
-
Adjuvant: Aluminum hydroxide (Alum)
-
CysLT1 Antagonist: Montelukast sodium salt
-
Vehicle: Saline or as appropriate for the antagonist
-
Challenge equipment: Nebulizer/aerosol chamber
Procedure:
-
Sensitization:
-
Challenge:
-
Treatment:
-
Administer Montelukast (e.g., 10-30 mg/kg) via the desired route (oral gavage, i.p.) daily, starting one day before the first challenge (Day 20) until the final analysis (Day 24). The control group should receive the vehicle.
-
-
Assessment of Airway Inflammation (24 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of methacholine using whole-body plethysmography.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts to quantify inflammatory cells (eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BALF or lung homogenates by ELISA.
-
Chemically-Induced Colitis in Rats
This section describes two common models of inflammatory bowel disease in rats and the administration of a CysLT1 receptor antagonist.
3.2.1. Acetic Acid-Induced Colitis
Experimental Workflow:
References
- 1. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Ablukast as a Tool Compound in Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ablukast, also known as Ro 23-3544, is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are lipid mediators that play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. By blocking the action of these leukotrienes at the CysLT1 receptor, this compound effectively mitigates inflammatory responses such as bronchoconstriction and vascular permeability.[1][3] Although its clinical development was discontinued in Phase III trials, this compound remains a valuable tool compound for preclinical research in pharmacology and drug discovery, enabling the investigation of the role of the CysLT1 receptor in various disease models.
This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in key pharmacological assays.
Pharmacological Profile
This compound is a competitive antagonist of the CysLT1 receptor, with a primary effect on blocking the actions of LTD₄.[1] Its selectivity for the CysLT1 receptor allows for the specific interrogation of this signaling pathway in experimental settings.
In Vitro Activity
In Vivo Activity
This compound has demonstrated efficacy in various animal models of inflammation and allergic response. Notably, its S-enantiomer has been shown to be significantly more potent than its R-enantiomer in certain models when administered locally.
Data Presentation
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: In Vivo Efficacy of this compound in a Guinea Pig Bronchoconstriction Model
| Agonist | Administration Route of this compound | Enantiomer | Potency Comparison | Reference |
| LTC₄ / LTD₄ | Aerosol | S-enantiomer | 15-fold more potent than R-enantiomer |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Allergic Contact Dermatitis
| Challenge Agent | Treatment Protocol | Effect | Outcome | Reference |
| Dinitrofluorobenzene (DNFB) | Topical application post-elicitation (up to 5 days) | Dose-dependent suppression of ear swelling | Moderately effective | |
| Dinitrofluorobenzene (DNFB) | Daily topical pre-treatment (1 week) | Marked reduction in ear swelling (first 48h) | More effective than post-elicitation treatment |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: Guinea Pig Model of Leukotriene-Induced Bronchoconstriction
This protocol is designed to assess the ability of this compound to inhibit bronchoconstriction induced by cysteinyl leukotrienes in anesthetized guinea pigs.
Materials:
-
This compound (Ro 23-3544)
-
Leukotriene C₄ (LTC₄) or Leukotriene D₄ (LTD₄)
-
Anesthetic (e.g., pentobarbital sodium)
-
Saline solution (0.9% NaCl)
-
Aerosol delivery system
-
Ventilator and pneumotachograph to measure pulmonary mechanics (resistance and dynamic compliance)
-
Male Hartley guinea pigs (300-500 g)
Procedure:
-
Animal Preparation: Anesthetize the guinea pig with an appropriate anesthetic. Surgically cannulate the trachea for artificial ventilation and the jugular vein for intravenous administration.
-
Pulmonary Mechanics Measurement: Connect the tracheal cannula to a small animal ventilator. Monitor and record baseline pulmonary resistance and dynamic compliance using a pneumotachograph and pressure transducer.
-
This compound Administration (Aerosol): Prepare a solution of this compound in saline. Administer the this compound solution or vehicle (saline) as an aerosol for a predetermined period (e.g., 5-10 minutes) prior to the leukotriene challenge.
-
Leukotriene Challenge: Administer a bolus intravenous injection of LTC₄ or LTD₄ at a dose known to cause a submaximal bronchoconstrictor response.
-
Data Recording: Continuously record the changes in pulmonary resistance and dynamic compliance for a set period after the leukotriene challenge.
-
Data Analysis: Calculate the peak change in pulmonary resistance and the maximum decrease in dynamic compliance from baseline for both the vehicle- and this compound-treated groups. Express the inhibitory effect of this compound as a percentage reduction of the leukotriene-induced response in the vehicle-treated group.
Diagram of Experimental Workflow:
Caption: Workflow for the guinea pig bronchoconstriction assay.
Protocol 2: Mouse Model of DNFB-Induced Allergic Contact Dermatitis
This protocol is used to evaluate the anti-inflammatory effects of topically applied this compound on allergic contact dermatitis.
Materials:
-
This compound (Ro 23-3544)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone and olive oil (4:1 vehicle)
-
Micrometer for ear thickness measurement
-
Male BALB/c mice (8-10 weeks old)
Procedure:
-
Sensitization: On day 0, sensitize the mice by applying a solution of DNFB (e.g., 0.5% in acetone:olive oil) to a shaved area on the abdomen.
-
Elicitation (Challenge): On day 5, measure the baseline thickness of both ears using a micrometer. Apply a lower concentration of DNFB (e.g., 0.2% in acetone:olive oil) to the dorsal and ventral surfaces of one ear. The contralateral ear can be treated with the vehicle alone as a control.
-
This compound Treatment:
-
Post-elicitation Treatment: At a specified time after the DNFB challenge (e.g., 1 hour), and subsequently for a defined period (e.g., daily for up to 5 days), topically apply a solution of this compound in a suitable vehicle to the DNFB-challenged ear.
-
Pre-treatment: Alternatively, for a pre-treatment regimen, apply the this compound solution to the ears daily for one week prior to the DNFB challenge on day 5.
-
-
Measurement of Ear Swelling: At various time points after the challenge (e.g., 24, 48, and 72 hours), measure the thickness of both ears.
-
Data Analysis: Calculate the change in ear thickness by subtracting the baseline measurement from the post-challenge measurements. The inhibitory effect of this compound is determined by comparing the ear swelling in the this compound-treated group to the vehicle-treated control group. Express the results as the mean increase in ear thickness (mm) ± SEM or as a percentage inhibition of the inflammatory response.
Diagram of Experimental Workflow:
Caption: Workflow for the mouse allergic contact dermatitis assay.
Signaling Pathway
This compound exerts its pharmacological effects by competitively inhibiting the binding of cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) to the CysLT1 receptor, a G-protein coupled receptor (GPCR). This blockade prevents the activation of downstream signaling cascades that lead to inflammatory responses.
Diagram of the CysLT1 Receptor Signaling Pathway and the Action of this compound:
Caption: this compound blocks CysLT1 receptor signaling.
Conclusion
This compound serves as a specific and effective tool for the in vitro and in vivo investigation of the CysLT1 receptor pathway. The protocols and data presented here provide a foundation for researchers to utilize this compound in their studies to further elucidate the role of cysteinyl leukotrienes in health and disease, and to aid in the development of novel therapeutics for inflammatory disorders.
References
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of Ablukast
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of Ablukast. The content is designed to directly address specific issues that may be encountered during experimentation.
Overall Synthesis Workflow
The multi-step synthesis of this compound can be logically divided into four key stages:
-
Formation of the Core Phenolic Intermediate: This typically involves the synthesis of a substituted acetophenone, such as 2',4'-dihydroxy-3'-propylacetophenone.
-
Side-Chain Attachment via Williamson Ether Synthesis: A cyano-containing side chain is attached to the phenolic core.
-
Tetrazole Ring Formation: The nitrile group on the side chain is converted to a tetrazole ring.
-
Final Hydrolysis and Purification: The terminal ester group is hydrolyzed to the corresponding carboxylic acid, followed by purification to yield the final this compound product.
Caption: Overall workflow for the multi-step synthesis of this compound.
Step 1: Formation of 2',4'-Dihydroxy-3'-propylacetophenone (Phenolic Core)
This initial step involves the creation of the key phenolic intermediate. A common method is the Friedel-Crafts acylation of a substituted phenol.
Troubleshooting and FAQs
| Question | Answer |
| Q1: My Friedel-Crafts acylation is resulting in a low yield of the desired 2',4'-dihydroxy-3'-propylacetophenone. What are the likely causes? | Low yields in this step can be attributed to several factors: - Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. Ensure all reagents and glassware are thoroughly dried. - Suboptimal Reaction Temperature: The temperature needs to be carefully controlled. Too low a temperature may lead to an incomplete reaction, while too high a temperature can promote side reactions and decomposition. - Incorrect Stoichiometry: An insufficient amount of the acylating agent or catalyst will result in incomplete conversion of the starting material. |
| Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the acylation? | The formation of isomers is a common challenge in Friedel-Crafts acylations of substituted phenols. To improve regioselectivity: - Choice of Catalyst: Different Lewis acids can offer varying degrees of regioselectivity. Experimenting with milder catalysts might be beneficial. - Solvent Effects: The choice of solvent can influence the orientation of the incoming acyl group. Less polar solvents may favor para-acylation. - Protecting Group Strategy: Temporarily protecting one of the hydroxyl groups can direct the acylation to the desired position. |
| Q3: The work-up procedure is leading to product loss. Are there any recommendations for improvement? | Product loss during work-up is often due to the formation of emulsions or incomplete extraction. - Quenching: Slowly and carefully quench the reaction mixture with ice-cold dilute acid to decompose the catalyst complex. - Extraction: Use a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product. Breaking up any emulsions with the addition of brine can be effective. |
Step 2: Side-Chain Attachment via Williamson Ether Synthesis
This step involves the O-alkylation of the phenolic hydroxyl group with a suitable alkyl halide, such as 5-bromopentanenitrile, to introduce the cyano-terminated side chain.
Troubleshooting and FAQs
| Question | Answer |
| Q1: The Williamson ether synthesis is giving a low yield of the desired O-alkylated product. What could be the issue? | Low yields are often due to: - Incomplete Deprotonation: The base used (e.g., K₂CO₃, NaH) may not be strong enough to fully deprotonate the phenolic hydroxyl group. A stronger base or anhydrous conditions may be necessary. - Side Reactions: The primary competing side reaction is the E2 elimination of the alkyl halide, especially with secondary or tertiary halides. C-alkylation of the phenol ring can also occur.[1][2] - Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion. Typical conditions are 50-100°C for 1-8 hours.[3] |
| Q2: I am observing both O-alkylation and C-alkylation products. How can I favor O-alkylation? | The ratio of O- to C-alkylation can be influenced by: - Solvent: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[3] - Counter-ion: The choice of the cation from the base can play a role, although this is less straightforward to control. |
| Q3: Can I use a secondary alkyl halide for this step? | It is highly discouraged. Secondary alkyl halides are prone to undergoing E2 elimination in the presence of a strong base like a phenoxide, which will lead to the formation of an alkene as a major byproduct and result in low yields of the desired ether.[1] |
Illustrative Quantitative Data for Williamson Ether Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ | NaH | Cs₂CO₃ |
| Solvent | Acetone | DMF | Acetonitrile |
| Temperature | Reflux | 60°C | 80°C |
| Reaction Time | 12 hours | 6 hours | 8 hours |
| Yield (%) | 65-75% | 80-90% | 75-85% |
| Purity (by HPLC) | ~90% | >95% | ~93% |
Note: The data in this table is illustrative and may vary based on specific experimental conditions and the scale of the reaction.
Experimental Protocol: Synthesis of 5-(4-Acetyl-3-hydroxy-2-propylphenoxy)pentanenitrile
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To a stirred solution of 2',4'-dihydroxy-3'-propylacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add 5-bromopentanenitrile (1.2 eq) to the reaction mixture.
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Heat the reaction mixture to 80°C and maintain for 6-8 hours, monitoring the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired product.
Step 3: Tetrazole Ring Formation
In this critical step, the nitrile group is converted into a 5-substituted-1H-tetrazole ring using an azide source, typically sodium azide with an ammonium chloride or a Lewis acid catalyst.
Troubleshooting and FAQs
| Question | Answer |
| Q1: My nitrile to tetrazole conversion is very slow or incomplete. How can I improve the reaction rate and yield? | This is a common challenge. Consider the following: - Catalyst: The use of a catalyst is often essential. Ammonium chloride is commonly used, but Lewis acids like ZnCl₂ or AlCl₃ can also be effective. - Temperature: These reactions often require high temperatures, typically in the range of 100-150°C. - Reaction Time: Prolonged reaction times are often necessary for good conversion. - Solvent: A high-boiling polar aprotic solvent like DMF is a good choice to ensure the reactants remain in solution at the required temperature. |
| Q2: I'm concerned about the safety of using azides. What precautions should I take? | Sodium azide is toxic and potentially explosive, especially in the presence of acids (which can generate hydrazoic acid). - Handling: Always handle sodium azide with appropriate personal protective equipment (gloves, safety glasses). - Quenching: After the reaction, any residual azide should be carefully quenched, for example, with sodium nitrite under acidic conditions. - Avoid Heavy Metals: Do not use heavy metal spatulas or equipment, as they can form explosive heavy metal azides. |
| Q3: What are the common side reactions in this step? | The main side reaction to be aware of is the hydrolysis of the nitrile group to a carboxylic acid or amide, especially if water is present and the reaction is run under acidic or basic conditions. |
Illustrative Quantitative Data for Tetrazole Formation
| Parameter | Condition A | Condition B | Condition C |
| Azide Source | NaN₃ | NaN₃ | NaN₃ |
| Catalyst | NH₄Cl | ZnCl₂ | Triethylammonium chloride |
| Solvent | DMF | DMF | NMP |
| Temperature | 125°C | 130°C | 120°C |
| Reaction Time | 24 hours | 18 hours | 36 hours |
| Yield (%) | 70-80% | 85-95% | 65-75% |
| Purity (by HPLC) | ~92% | >97% | ~90% |
Note: The data in this table is illustrative and may vary based on specific experimental conditions and the scale of the reaction.
Experimental Protocol: Synthesis of 5-[4-(4-Acetyl-3-hydroxy-2-propylphenoxy)butyl]-1H-tetrazole
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In a round-bottom flask, combine 5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentanenitrile (1.0 eq), sodium azide (3.0 eq), and ammonium chloride (3.0 eq) in DMF.
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Heat the reaction mixture to 125°C and stir for approximately 24 hours. Monitor the reaction by TLC.
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Cool the reaction mixture and filter to remove any solids.
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Evaporate the solvent under reduced pressure.
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Treat the residue with dilute hydrochloric acid and extract with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
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Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 4: Final Hydrolysis and Purification
The final step in the synthesis of this compound involves the hydrolysis of the ester group to a carboxylic acid. This is typically followed by purification to obtain the active pharmaceutical ingredient (API) with high purity.
Troubleshooting and FAQs
| Question | Answer |
| Q1: The hydrolysis of the ester is incomplete. What can I do? | Incomplete hydrolysis can be addressed by: - Choice of Base: A stronger base, such as LiOH, can be more effective than NaOH or KOH for sterically hindered esters. - Reaction Time and Temperature: Increasing the reaction time or temperature can drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures. - Solvent System: A co-solvent system, such as THF/water or methanol/water, is often used to ensure the solubility of the ester starting material. |
| Q2: I am having difficulty purifying the final this compound product. What methods are recommended? | Purification of the final API is crucial. Common methods include: - Recrystallization: This is a common and effective method for purifying solid compounds. A careful selection of the solvent system is key to obtaining high purity crystals. - Preparative HPLC: For very high purity requirements or for removing closely related impurities, preparative HPLC can be employed. - Salt Formation: Purification can sometimes be achieved by forming a salt of the carboxylic acid with a suitable base, crystallizing the salt, and then re-acidifying to obtain the pure acid. |
| Q3: What are some of the potential impurities I should look for in the final product? | Based on the synthetic route, potential impurities could include: - Unreacted Starting Materials: Residual amounts of the tetrazole intermediate. - Side-Reaction Products: Byproducts from any of the preceding steps that were not completely removed. - Degradation Products: this compound may be susceptible to degradation under certain conditions (e.g., light, heat, oxidative stress). |
Troubleshooting Impurity Profiles
Caption: A logical flowchart for troubleshooting common impurities in this compound synthesis.
References
Technical Support Center: Synthesis of Ablukast
Welcome to the technical support center for the synthesis of Ablukast. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, also known as Ro 23-3544, is based on the coupling of a 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid moiety with a 2-hydroxyacetophenone derivative. The core of the molecule is the benzopyran structure, and the synthesis involves the formation of an ether linkage between this core and a substituted phenolic component.
Q2: I am experiencing low yields in the final coupling step. What are the potential causes and solutions?
A2: Low yields in the ether formation step can be attributed to several factors. Here are some common issues and troubleshooting suggestions:
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Incomplete deprotonation of the phenol: Ensure that a sufficiently strong base is used in an adequate molar excess to completely deprotonate the hydroxyl group of the acetophenone derivative. The choice of solvent is also critical; aprotic polar solvents like DMF or DMSO can facilitate this reaction.
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Side reactions of the alkylating agent: The halide on the benzopyran side chain can be susceptible to elimination reactions, especially at elevated temperatures. It is advisable to carry out the reaction at the lowest temperature that allows for a reasonable reaction rate.
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Purity of reactants: Impurities in either the benzopyran or the acetophenone starting materials can interfere with the reaction. Ensure that both reactants are of high purity, which can be confirmed by techniques like NMR and melting point analysis.
Q3: Are there any critical intermediates in the this compound synthesis that are prone to degradation?
A3: The stability of intermediates is crucial for a successful synthesis. The 2-hydroxyacetophenone derivative can be sensitive to oxidation, especially under basic conditions and in the presence of air. It is recommended to handle this intermediate under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of the Benzopyran Core
| Symptom | Potential Cause | Suggested Solution |
| Incomplete cyclization to form the benzopyran ring. | Insufficiently acidic or basic conditions for the cyclization step, depending on the specific synthetic route employed. | Optimize the catalyst and reaction conditions. For acid-catalyzed cyclization, consider stronger acids or longer reaction times. For base-catalyzed routes, ensure the base is strong enough to effect the desired transformation. |
| Formation of polymeric byproducts. | High reaction temperatures or concentrations can favor polymerization. | Reduce the reaction temperature and use more dilute conditions. Slow addition of reagents can also help to control the reaction and minimize side product formation. |
Issue 2: Impurities in the Final Product
| Symptom | Potential Cause | Suggested Solution |
| Presence of unreacted starting materials. | Incomplete reaction in the final coupling step. | Increase the reaction time or temperature moderately. Consider using a slight excess of the more valuable or stable reactant to drive the reaction to completion. |
| Observation of a byproduct with a similar polarity to this compound, making purification difficult. | This could be due to side reactions such as O-vs. C-alkylation on the phenol. | Modify the reaction conditions to favor O-alkylation. The choice of counter-ion for the phenoxide can influence the selectivity. Purification may require advanced chromatographic techniques or recrystallization from a carefully selected solvent system. |
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of this compound, based on established literature.
Synthesis of the 3,4-Dihydro-2H-1-benzopyran-2-carboxylic Acid Core
A common route to this core structure involves the reaction of a suitably substituted phenol with an appropriate three-carbon building block, followed by cyclization. The specific reagents and conditions will depend on the desired substitution pattern on the benzopyran ring.
Final Coupling Step: Ether Formation
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Deprotonation: The substituted 2-hydroxyacetophenone is dissolved in a dry, aprotic polar solvent such as N,N-dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating complete formation of the phenoxide.
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Coupling: A solution of the benzopyran derivative bearing a suitable leaving group (e.g., a halide) in DMF is added dropwise to the phenoxide solution at room temperature.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: A general experimental workflow for the final coupling step in this compound synthesis.
Technical Support Center: Ablukast In Vitro Solubility
Welcome to the technical support center for Ablukast. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor in vitro solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its in vitro solubility a concern?
A1: this compound is an experimental leukotriene receptor antagonist that has been investigated for its potential in treating inflammatory conditions like asthma.[1] It specifically antagonizes the leukotriene D4 (LTD4) receptor.[2] Like many new chemical entities, this compound exhibits poor aqueous solubility, which can lead to significant challenges in obtaining reliable and reproducible results in in vitro experiments.[3][4] Poor solubility can cause issues such as drug precipitation, low bioavailability in cell-based assays, and variable pharmacokinetics, potentially leading to misinterpretation of experimental data.[5]
Q2: What are the known solubility properties of this compound?
A2: this compound is a hydrophobic molecule. While its exact aqueous solubility is not widely published, it is known to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO). The table below summarizes the available solubility information.
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (200.58 mM) | Requires ultrasonic assistance for dissolution. | |
| Aqueous Buffer (e.g., PBS, pH 7.4) | Very Low | Considered practically insoluble. |
Q3: My this compound stock (dissolved in DMSO) precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. The immediate precipitation occurs because the compound is no longer soluble when the solvent changes from a high concentration of organic solvent to a predominantly aqueous environment. Here are the initial steps to troubleshoot this issue:
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Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally below 0.5% and not exceeding 1%, as higher concentrations can be cytotoxic to cells.
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Modify Dilution Technique: Add the this compound stock solution to your pre-warmed (e.g., 37°C) aqueous medium while vortexing or stirring vigorously. This rapid mixing can help keep the compound dispersed.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the DMSO stock into a small volume of medium containing a higher percentage of serum or protein (like BSA), which can help stabilize the compound, before making the final dilution into the assay medium.
Q4: What are some alternative solvents to DMSO if it's not effective or compatible with my assay?
A4: If DMSO is not suitable, other water-miscible organic solvents can be considered. The choice depends on the specific compound and the tolerance of the experimental system. Always run a vehicle control to account for any effects of the solvent itself.
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Ethanol
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Dimethylformamide (DMF)
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Dimethylacetamide (DMA)
Q5: When should I consider using solubility-enhancing excipients like surfactants or cyclodextrins?
A5: If optimizing the solvent system is insufficient, using excipients is the next logical step. These should be considered when you observe any of the following:
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Precipitation continues to occur even at very low final solvent concentrations.
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You need to achieve a higher final concentration of this compound in the aqueous medium than is possible with co-solvents alone.
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You observe assay artifacts or high background signals, which may be due to compound aggregation.
Surfactants (e.g., Polysorbate 80, Tween-20) can form micelles that encapsulate the hydrophobic drug, while cyclodextrins (e.g., HP-β-CD) form inclusion complexes to improve aqueous solubility.
Signaling Pathway of this compound
This compound functions by blocking the Cysteinyl Leukotriene Receptor 1 (CysLT1), thereby inhibiting the pro-inflammatory signaling cascade initiated by leukotrienes like LTD4.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leukotriene receptor antagonists, including the experimental compound Ablukast. Given that the development of this compound was discontinued in 1996, this guide also incorporates information from more extensively studied compounds in this class, such as Montelukast, to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other leukotriene receptor antagonists?
This compound is an experimental drug that functions as a leukotriene antagonist[1]. Like other drugs in its class, such as Montelukast and Zafirlukast, it specifically targets and blocks the action of leukotrienes, which are inflammatory mediators[2][3]. These antagonists bind with high affinity to cysteinyl leukotriene receptors (CysLT1), preventing the binding of leukotrienes like LTC4, LTD4, and LTE4[4][5]. This blockade inhibits the downstream inflammatory processes, including bronchoconstriction, mucus secretion, and microvascular permeability, which are characteristic of asthma and allergic rhinitis.
Q2: What were the intended therapeutic applications of this compound?
This compound was investigated for its potential in treating inflammatory conditions such as asthma, skin disorders, and inflammatory bowel disease. Clinical trials for this compound reached Phase III before its development was discontinued.
Q3: Are there known off-target effects for leukotriene receptor antagonists that could interfere with my experiments?
While specific off-target effects for the discontinued compound this compound are not well-documented, it is a known phenomenon for small molecule inhibitors to have off-target interactions that can be the actual cause of their observed effects. For instance, Montelukast has been shown to inhibit neutrophil pro-inflammatory activity through a cAMP-dependent mechanism and interfere with purinergic P2Y receptors. When designing experiments, it is crucial to include appropriate controls to account for potential off-target effects.
Q4: What are the solubility characteristics of leukotriene receptor antagonists?
The solubility of leukotriene receptor antagonists can be a critical factor in experimental design. For example, Montelukast sodium has low aqueous solubility at low pH, which increases as the pH rises. It is sparingly soluble in water but soluble in ethanol and methanol. When preparing stock solutions and experimental media, it is essential to consider the pKa and logP of the specific compound and the pH of the solution to ensure complete dissolution and avoid precipitation, which could lead to inconsistent results.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in Cell-Based Assays
Unexpected variability or a lack of clear dose-response in cell-based assays can stem from several factors related to the compound's properties and the experimental setup.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | - Visually inspect wells for precipitate after adding the compound.- Test a range of solvent concentrations (e.g., DMSO) to ensure they are not causing precipitation when added to aqueous media.- Prepare fresh dilutions for each experiment. | Poor solubility can lead to inconsistent concentrations of the active compound in the assay medium. |
| Compound Instability | - Protect stock solutions and experimental plates from light.- Prepare fresh dilutions from a frozen stock for each experiment.- Check the literature for the stability of the specific antagonist under your experimental conditions (e.g., temperature, pH). | Degradation of the compound can lead to a loss of activity and variable results. |
| Off-Target Effects | - Use a structurally different leukotriene receptor antagonist as a positive control.- Perform a rescue experiment by adding an excess of the natural ligand (e.g., LTD4).- Use a cell line that does not express the CysLT1 receptor as a negative control. | These controls help to confirm that the observed effect is due to the specific antagonism of the CysLT1 receptor. |
| Cell Health | - Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your functional assay.- Ensure the final solvent concentration is not toxic to the cells. | High concentrations of the compound or the solvent may induce cytotoxicity, confounding the results of the functional assay. |
Troubleshooting Workflow for Inconsistent Results
Issue 2: Unexpected In Vivo Efficacy or Toxicity
Results from animal studies that do not align with in vitro data may be due to pharmacokinetic and pharmacodynamic factors.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Bioavailability | - Review the literature for the oral bioavailability of the compound.- Consider alternative routes of administration (e.g., intravenous, intraperitoneal).- Formulate the compound in a suitable vehicle to enhance absorption. | The compound may not be reaching the target tissue at a sufficient concentration to exert its effect. |
| Rapid Metabolism | - Measure plasma levels of the compound over time to determine its half-life.- Consider more frequent dosing or a different route of administration to maintain therapeutic concentrations. | The compound may be cleared from the body too quickly to have a sustained effect. |
| Species-Specific Differences | - Verify that the CysLT1 receptor in your animal model has a similar affinity for the antagonist as the human receptor.- Consult the literature for studies using the same compound in your animal model. | The pharmacology of the drug may differ between species. |
| Vehicle Effects | - Administer the vehicle alone to a control group of animals.- Ensure the vehicle is non-toxic and does not interfere with the experimental endpoint. | The vehicle used to deliver the drug may have its own biological effects. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Functional Assay (Calcium Mobilization)
This protocol describes a general method for assessing the antagonist activity of a compound like this compound by measuring its ability to inhibit leukotriene-induced calcium mobilization in a CysLT1-expressing cell line.
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Cell Preparation:
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Plate a CysLT1-expressing cell line (e.g., CHO-K1, U937) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
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Dye Loading:
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Wash the cells with a buffered salt solution (e.g., HBSS).
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
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Compound Incubation:
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Wash the cells to remove excess dye.
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Add varying concentrations of the leukotriene receptor antagonist (e.g., this compound) to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO).
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Agonist Stimulation and Measurement:
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Place the plate in a fluorescence plate reader.
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Add a known concentration of a CysLT1 agonist (e.g., LTD4) to all wells to stimulate calcium mobilization.
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Measure the fluorescence intensity over time to record the calcium flux.
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Data Analysis:
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Calculate the antagonist's IC50 value by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.
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Experimental Workflow for In Vitro Antagonist Assay
Signaling Pathway
Leukotriene Signaling and Antagonist-Mediated Inhibition
Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase pathway. Cysteinyl leukotrienes (LTC4, LTD4, LTE4) then bind to CysLT1 receptors on various cells, including smooth muscle and immune cells, to mediate pro-inflammatory responses. Leukotriene receptor antagonists like this compound competitively block this binding, thereby inhibiting the downstream signaling cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Antileukotriene - Wikipedia [en.wikipedia.org]
- 4. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Leukotriene Receptor Antagonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Ablukast Dosage Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Ablukast dosage in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as SKF-104,353, is a potent and specific antagonist of the cysteinyl leukotriene D4 (LTD4) receptor.[1] Cysteinyl leukotrienes are inflammatory mediators derived from arachidonic acid.[2] this compound exerts its effects by binding to the CysLT type-1 (CysLT1) receptor, a G protein-coupled receptor found on the surface of various cells, including airway smooth muscle cells and macrophages.[2] By blocking this receptor, this compound inhibits the downstream signaling cascade initiated by LTD4, which includes effects like smooth muscle contraction, airway edema, and cellular activities associated with inflammation.[1][2]
Q2: What is a typical starting concentration range for this compound in cell culture?
Based on in vitro studies using guinea pig lung tissue, effective concentrations of this compound (SKF-104,353) for inhibiting LTD4-induced responses, such as phosphatidylinositol hydrolysis and thromboxane synthesis, are in the micromolar range, typically between 1 µM and 20 µM. For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 10 nM) and extending up to 50-100 µM to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
To prepare a stock solution, this compound should be dissolved in an appropriate solvent like sterile water or a buffer solution. For long-term storage, stock solutions should be kept at -20°C or lower to maintain stability. It is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound. Always protect the compound and its solutions from excessive heat and light.
Q4: What are the primary cellular responses to LTD4 that this compound is expected to block?
LTD4 binding to the CysLT1 receptor initiates several downstream signaling events. A primary and rapid response is an increase in intracellular calcium ([Ca2+]), resulting from both influx from the extracellular space and mobilization from intracellular stores. Other LTD4-mediated effects that can be blocked by antagonists include cell proliferation in certain cancer cell lines and the synthesis of other inflammatory mediators like prostaglandins.
Q5: How long should I pre-incubate cells with this compound before adding the agonist (LTD4)?
The optimal pre-incubation time can vary depending on the cell type and experimental goals. A typical starting point for pre-incubation with a receptor antagonist is 15 to 60 minutes before the addition of the agonist. This allows sufficient time for the antagonist to bind to the receptors. For your specific assay, this time may need to be optimized empirically.
Troubleshooting Guide
Problem: I am not observing any inhibition of the LTD4-induced response with this compound.
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Possible Cause 1: this compound Concentration is Too Low.
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Solution: The effectiveness of a competitive antagonist like this compound depends on its concentration relative to the agonist. Perform a dose-response curve with a wider range of this compound concentrations (e.g., 10 nM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).
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Possible Cause 2: this compound Degradation.
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Solution: Ensure the stock solution was stored correctly at -20°C or below and that it has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from powder. The stability of this compound in your specific cell culture media over the course of the experiment should also be considered, as components in the media can sometimes degrade test compounds.
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Possible Cause 3: High Agonist (LTD4) Concentration.
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Solution: An excessively high concentration of LTD4 may outcompete this compound for receptor binding. Try reducing the LTD4 concentration to a level that elicits a sub-maximal response (e.g., the EC80), which may make it easier to observe inhibition.
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Possible Cause 4: Cell Health or Passage Number.
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Solution: Poor cell health or high passage numbers can lead to inconsistent or altered receptor expression and signaling. Ensure your cells are healthy, within a low passage number range, and growing in their exponential phase. Documenting cell viability during routine culture can help avoid using suboptimal cultures for experiments.
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Problem: I am seeing high cell death/cytotoxicity in my this compound-treated wells.
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Possible Cause 1: this compound Concentration is Too High.
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Solution: While specific cytotoxicity data for this compound is not widely available, high concentrations of any compound can be toxic to cells. It is critical to determine the maximum non-toxic concentration. Perform a cell viability assay (e.g., MTT, resazurin, or LDH assay) with a range of this compound concentrations to identify the concentration at which cell viability drops significantly. All subsequent experiments should use concentrations below this toxic threshold.
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Possible Cause 2: Solvent Toxicity.
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Solution: If you are using a solvent other than a standard buffer (e.g., DMSO) to dissolve this compound, ensure the final concentration of the solvent in the cell culture medium is not toxic. Always include a "vehicle control" in your experimental design, which consists of cells treated with the highest concentration of the solvent used, to account for any effects of the solvent itself.
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Problem: My results are inconsistent between experiments.
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Possible Cause 1: Variability in Cell Culture.
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Solution: Inconsistent results can stem from variations in cell plating density, cell passage number, or the phase of cell growth. Standardize your cell culture procedures. Always use cells from the same passage range and ensure they are in the exponential growth phase when you begin an experiment.
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Possible Cause 2: Reagent Instability.
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Solution: Ensure that both this compound and the LTD4 agonist are prepared fresh or properly stored as aliquots to avoid degradation from repeated freeze-thaw cycles. The stability of compounds in media can be a factor; for critical experiments, consider verifying the concentration and integrity of the compound in the media over the experiment's duration.
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Possible Cause 3: Assay Conditions.
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Solution: Minor variations in incubation times, temperatures, or reading parameters on plate readers can introduce variability. Follow a standardized protocol precisely for every replicate and experiment to ensure reproducibility.
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Data Presentation
Table 1: Physicochemical and Binding Properties of this compound (SKF-104,353)
| Property | Value | Source |
|---|---|---|
| Target Receptor | Cysteinyl Leukotriene D4 (CysLT1) | |
| Binding Affinity (Ki) | ~5 nM (Guinea Pig Lung) | |
| Binding Affinity (Ki) | ~10 nM (Human Lung) |
| Functional Activity | Receptor Antagonist | |
Table 2: Recommended Concentration Ranges for Initial this compound Experiments
| Experiment Type | Recommended Concentration Range | Key Considerations |
|---|---|---|
| Cytotoxicity Screening | 100 nM - 200 µM | To determine the maximum non-toxic dose. |
| Dose-Response (IC50) | 10 nM - 100 µM | To determine the effective inhibitory concentration. |
| Functional Assays | Use pre-determined IC50 or IC80 | To confirm antagonism at an effective, non-toxic dose. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
This protocol describes how to use a resazurin-based assay to assess cytotoxicity.
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Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.
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This compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A suggested range is 100 nM to 200 µM. Also, prepare a vehicle control (medium with the highest solvent concentration) and a positive control for cell death (e.g., 1% Triton X-100).
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Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls. Incubate for the intended duration of your functional experiment (e.g., 24-48 hours).
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Viability Assessment:
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Add resazurin solution to each well according to the manufacturer's instructions.
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Incubate for 1-4 hours at 37°C.
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Measure fluorescence on a microplate reader.
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Data Analysis: Calculate the percentage of viable cells for each concentration relative to the untreated control. The highest concentration that shows no significant decrease in viability is your maximum non-toxic concentration.
Protocol 2: this compound Dose-Response Using a Calcium Mobilization Assay
This protocol uses a fluorescent calcium indicator (e.g., Fluo-4 AM) to measure LTD4-induced calcium flux.
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Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
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Dye Loading:
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Remove the culture medium.
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Load the cells with a Fluo-4 AM loading buffer for 30-60 minutes at 37°C, according to the kit manufacturer's protocol.
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Wash the cells gently with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
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This compound Pre-incubation: Add various concentrations of this compound (e.g., 10 nM to 100 µM) to the wells. Include a "no antagonist" control and a "vehicle" control. Incubate for 15-30 minutes at room temperature.
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Calcium Measurement:
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Place the plate in a fluorescence microplate reader equipped with an automated injection system.
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Establish a stable baseline fluorescence reading for 10-20 seconds.
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Inject a pre-determined concentration of LTD4 (e.g., EC80) into all wells.
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Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
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Data Analysis: Calculate the peak fluorescence response for each well. Plot the response against the this compound concentration and use a non-linear regression model to determine the IC50 value.
Mandatory Visualization
References
- 1. SKF 104353, a high affinity antagonist for human and guinea pig lung leukotriene D4 receptor, blocked phosphatidylinositol metabolism and thromboxane synthesis induced by leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Techniques for Ablukast Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ablukast. The information is designed to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound?
A1: The most prevalent analytical techniques for this compound (also known as Montelukast Nitrile) quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] UV-Visible spectrophotometry can also be used for simpler applications.[1][3]
Q2: My HPLC chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?
A2: Peak tailing in this compound analysis is a common issue. The potential causes can be broadly categorized as follows:
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Column Issues: A void at the head of the column or degradation of the stationary phase can lead to peak tailing.[4]
-
Mobile Phase Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Additionally, an inappropriate pH of the mobile phase can affect the ionization state of this compound, leading to asymmetrical peaks.
-
Analyte Overload: Injecting too concentrated a sample can saturate the column, resulting in peak tailing.
-
Secondary Interactions: Silanol groups on the silica-based columns can interact with this compound, causing tailing.
To troubleshoot, consider the actions outlined in the HPLC troubleshooting table below.
Q3: I am observing unexpected peaks in my this compound chromatogram. What could be their origin?
A3: Unexpected peaks can arise from several sources:
-
Impurities from Synthesis: These can include starting materials, reagents, or by-products from side reactions.
-
Degradation Products: this compound is susceptible to degradation under certain conditions. Common degradation pathways include oxidation of the thioether linkage to form the sulfoxide, and photodegradation leading to cis-isomerization. Acid or base hydrolysis can also occur under harsh conditions.
-
Contamination: Ensure the use of clean glassware and HPLC-grade solvents to avoid contamination.
Q4: What are the key considerations for sample preparation of this compound from biological matrices?
A4: For analyzing this compound in biological samples like plasma, protein precipitation is a widely used and effective technique. Acetonitrile is commonly employed as the precipitating agent. Following precipitation, the supernatant can be evaporated and the residue reconstituted in the mobile phase before injection.
Q5: How can I ensure the stability of my this compound samples and standards?
A5: this compound is sensitive to light and can degrade upon exposure. Therefore, it is crucial to protect samples and standard solutions from light by using amber vials or covering containers with aluminum foil. For long-term storage, keeping solutions at low temperatures is recommended. Stability studies have shown that sample solutions can be stable for over 24 hours at room temperature.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Column void or degradation. | Inspect the column for voids. If necessary, replace the column. |
| Sample solvent stronger than mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Sample overload. | Dilute the sample or reduce the injection volume. | |
| Secondary interactions with silanol groups. | Use an end-capped C18 column or add a mobile phase modifier like triethylamine. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase ratio (e.g., acetonitrile/water) or try a different buffer. |
| Flow rate is too high. | Reduce the flow rate to allow for better separation. | |
| Ghost Peaks | Contamination in the HPLC system. | Flush the system with a strong solvent. |
| Carryover from previous injections. | Implement a needle wash step in your injection sequence. | |
| Baseline Drift | Column not equilibrated. | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
| Mobile phase composition changing. | Ensure the mobile phase is well-mixed and degassed. |
LC-MS/MS Method Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Signal Intensity | Poor ionization of this compound. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Try both positive and negative ion modes. |
| Matrix effects from the sample. | Improve sample cleanup. Dilute the sample if sensitivity allows. Use a deuterated internal standard to compensate for matrix effects. | |
| Inefficient fragmentation. | Optimize the collision energy for the specific MRM transition. | |
| High Background Noise | Contaminated mobile phase or solvent. | Use high-purity, LC-MS grade solvents and additives. |
| Sample matrix interference. | Enhance the sample preparation procedure to remove more interfering compounds. | |
| Inconsistent Retention Time | Fluctuations in mobile phase composition or flow rate. | Ensure the LC pump is functioning correctly and the mobile phase is properly prepared and degassed. |
| Column temperature variations. | Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: RP-HPLC Method for this compound Quantification
This protocol provides a starting point for the analysis of this compound in bulk drug and pharmaceutical formulations.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a buffer such as 0.1% trifluoroacetic acid in water or a phosphate buffer. A common starting ratio is 90:10 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Protocol 2: LC-MS/MS Method for this compound in Human Plasma
This protocol is suitable for bioanalytical applications requiring high sensitivity and selectivity.
-
Column: YMC-pack pro C18, 50 x 4.6 mm, 3 µm particle size.
-
Mobile Phase: Isocratic elution with 10mM ammonium formate (pH 4.0) and acetonitrile (20:80 v/v).
-
Flow Rate: 0.8 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
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Ionization Mode: Positive ion mode.
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MRM Transition: For this compound (as Montelukast), m/z 586.2 → 568.2. For a deuterated internal standard (Montelukast-d6), m/z 592.3 → 574.2.
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Sample Preparation (Protein Precipitation):
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To 200 µL of plasma, add a suitable internal standard.
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Add acetonitrile as the precipitating agent.
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Vortex and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
Visualizations
Caption: General workflow for the HPLC analysis of this compound.
Caption: Bioanalytical workflow for this compound detection in plasma by LC-MS/MS.
References
Technical Support Center: Managing Off-Target Effects of Ablukast and Other Leukotriene Receptor Antagonists in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Ablukast and other cysteinyl leukotriene receptor 1 (CysLT1R) antagonists in experimental research. Given that the development of this compound was discontinued, specific data on its off-target profile is limited. Therefore, this guide leverages data from structurally and functionally related compounds, such as Montelukast and Zafirlukast, to provide a framework for identifying and mitigating potential experimental confounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an experimental drug that was developed as a leukotriene receptor antagonist.[1] Its intended mechanism of action is to block the effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by competitively binding to the cysteinyl leukotriene receptor 1 (CysLT1R). This action is designed to inhibit the pro-inflammatory signaling cascades that contribute to conditions like asthma and allergic rhinitis.
Q2: Why is it important to consider off-target effects when using CysLT1R antagonists in my experiments?
Q3: What are some known off-target interactions for CysLT1R antagonists similar to this compound?
While specific off-target data for this compound is scarce, studies on other CysLT1R antagonists like Montelukast and Zafirlukast have identified several off-target interactions. These include effects on other receptors and signaling pathways, which may contribute to observed adverse drug reactions. For instance, Montelukast has been shown to interact with the adenosine A3 receptor and MAP kinase p38 alpha.[1][2] Additionally, both Montelukast and Pranlukast have been found to inhibit nucleotide-induced calcium mobilization through P2Y receptors.
Q4: What are the potential consequences of off-target effects in my cellular or animal models?
Off-target effects can manifest in various ways, including:
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Altered Cellular Phenotypes: Unexpected changes in cell proliferation, apoptosis, or differentiation that are independent of CysLT1R signaling.
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Confounding Pharmacological Readouts: Misinterpretation of drug efficacy or potency due to contributions from off-target activities.
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Unexpected Physiological Responses in Animal Models: Systemic effects that are not mediated by the intended target, such as cardiovascular or neurological changes. For example, neuropsychiatric and cardiac adverse effects have been reported for some leukotriene receptor antagonists.[1][2]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential off-target effects of this compound or other CysLT1R antagonists in your experiments.
Problem 1: Inconsistent or Unexpected Experimental Results
Possible Cause: The observed effects may be due to off-target interactions of the CysLT1R antagonist.
Solutions:
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Dose-Response Analysis: Perform a wide-range dose-response curve. On-target effects should occur at concentrations consistent with the drug's known affinity for CysLT1R. Effects observed only at high concentrations are more likely to be off-target.
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Use of Structurally Unrelated Antagonists: Employ a CysLT1R antagonist from a different chemical class. If the biological effect is reproduced, it is more likely to be an on-target effect.
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Rescue Experiments: If the effect is on-target, it should be reversible by adding an excess of the natural CysLT1R agonist, such as LTD4.
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Target Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of CysLT1R. The CysLT1R antagonist should have no effect in these models if its action is on-target.
Problem 2: Observed Cellular Phenotype Does Not Align with Known CysLT1R Signaling
Possible Cause: The antagonist may be modulating a different signaling pathway.
Solutions:
-
Pathway Analysis: Investigate signaling pathways known to be affected by off-target interactions of similar drugs. For example, assess the activation state of MAP kinases (p38, ERK) or signaling downstream of adenosine or P2Y receptors.
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Broad-Spectrum Kinase or Receptor Profiling: If resources permit, screen the compound against a panel of kinases or receptors to identify potential off-target binding partners.
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Control Compound: Use an inactive analog of the antagonist, if available. This compound should be structurally similar but have no activity at the CysLT1R or, ideally, any off-targets.
Quantitative Data on Related CysLT1R Antagonists
The following tables summarize binding affinities and inhibitory concentrations for Montelukast and Zafirlukast, which can serve as a reference for expected on-target potency and potential off-target interactions.
Table 1: On-Target and Off-Target Binding Affinities/Potencies
| Compound | Target | Assay Type | Value (nM) |
| Montelukast | CysLT1R (On-Target) | Binding Affinity | 2.3 |
| Zafirlukast | CysLT1R (On-Target) | Binding Affinity | 8.7 |
| Montelukast | Adenosine A3 Receptor (Off-Target) | Interaction | 43 |
| Montelukast | MAP kinase p38 alpha (Off-Target) | Interaction | 856 |
| Zafirlukast | MAP kinase p38 alpha (Off-Target) | Interaction | 6.5 |
| Zafirlukast | MAP kinase ERK2 (Off-Target) | Interaction | 538 |
Data compiled from a 2024 study by Al-Salmi et al.
Table 2: Off-Target Inhibition of P2Y Receptors by Montelukast
| P2Y Receptor Subtype | Agonist | IC50 of Montelukast (µM) |
| P2Y1 | 2-MeSADP | < 1 |
| P2Y2 | UTP | ~ 5 |
| P2Y4 | UTP | > 10 |
| P2Y6 | UDP | < 1 |
Data derived from a study on nucleotide-induced calcium mobilization.
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using a Rescue Experiment
Objective: To determine if the observed effect of a CysLT1R antagonist is due to its interaction with the CysLT1R.
Methodology:
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Cell Culture: Culture cells expressing CysLT1R to an appropriate density for the desired assay (e.g., calcium flux, gene expression).
-
Antagonist Pre-incubation: Treat cells with the CysLT1R antagonist (e.g., this compound) at a concentration that produces the biological effect of interest. Incubate for a time sufficient to allow for receptor binding.
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Agonist Stimulation: Add a high concentration of a CysLT1R agonist (e.g., LTD4) to the antagonist-treated cells. The concentration of the agonist should be sufficient to out-compete the antagonist at the receptor.
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Control Groups:
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Vehicle-treated cells (negative control).
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Agonist-only treated cells (positive control for CysLT1R activation).
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Antagonist-only treated cells.
-
-
Assay: Perform the relevant biological assay to measure the outcome of interest.
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Data Analysis: Compare the response in the antagonist + agonist group to the control groups. If the antagonist's effect is on-target, the addition of excess agonist should reverse the effect, leading to a response similar to the agonist-only group.
Protocol 2: Assessing Off-Target Effects on MAP Kinase Activation
Objective: To investigate whether a CysLT1R antagonist is modulating the p38 or ERK MAP kinase pathways.
Methodology:
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Cell Treatment: Treat cells with the CysLT1R antagonist at various concentrations. Include a positive control for pathway activation (e.g., anisomycin for p38, EGF for ERK) and a vehicle control.
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Time Course: Collect cell lysates at different time points following treatment (e.g., 0, 15, 30, 60 minutes).
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Western Blotting:
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Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of p38 and ERK.
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Strip and re-probe the membrane with antibodies for total p38 and ERK to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total proteins. An increase or decrease in the ratio of phosphorylated to total protein in the antagonist-treated group, compared to the vehicle control, would suggest an off-target effect on that pathway.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Potential off-target interactions of CysLT1R antagonists.
Caption: Logical workflow for troubleshooting off-target effects.
References
Technical Support Center: Enhancing the Bioavailability of Ablukast Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental enhancement of the bioavailability of Ablukast derivatives. Given that this compound's development was discontinued, and its derivatives likely exhibit poor aqueous solubility, this guide focuses on strategies pertinent to Biopharmaceutics Classification System (BCS) Class II compounds (high permeability, low solubility).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in enhancing the oral bioavailability of this compound derivatives?
A1: Based on the physicochemical properties of this compound (C28H34O8, Molar Mass: 498.572 g·mol−1) and the characteristics of other leukotriene receptor antagonists, the primary challenge is likely poor aqueous solubility.[1][2] This can lead to a low dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for the absorption of BCS Class II drugs.[1][3][4] Consequently, this results in low and variable oral bioavailability.
Q2: What are the most promising formulation strategies to improve the bioavailability of poorly soluble this compound derivatives?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds. The choice of strategy depends on the specific physicochemical properties of the derivative. Promising approaches include:
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, thereby enhancing the dissolution rate.
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Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution by presenting it in an amorphous, higher-energy state.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can pre-dissolve the drug in a lipid vehicle, which then forms a fine emulsion in the GI tract, facilitating absorption.
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Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Q3: How can I predict the oral bioavailability of my this compound derivative in humans based on preclinical data?
A3: Predicting human pharmacokinetics from preclinical data is a complex process. It typically involves:
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In Vitro Data: Assessing physicochemical properties (solubility, pKa), permeability (using Caco-2 cell assays), and metabolic stability (using liver microsomes or hepatocytes).
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In Vivo Animal Data: Conducting pharmacokinetic studies in animal models (e.g., rats) to determine parameters like clearance, volume of distribution, and oral bioavailability.
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Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrating the in vitro and in vivo data into PBPK models to simulate the drug's behavior in humans. These models can provide estimates of human bioavailability and guide first-in-human dose selection.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of oral formulations for this compound derivatives.
Issue 1: Low and Inconsistent In Vitro Dissolution
| Potential Cause | Troubleshooting Steps |
| Poor wetting of the drug powder | 1. Incorporate a surfactant (e.g., sodium lauryl sulfate at 0.1-1%) into the dissolution medium. 2. Consider wet milling or micronization to improve particle dispersion. |
| Drug precipitation in the dissolution medium | 1. Increase the volume of the dissolution medium to maintain sink conditions. 2. Use a biorelevant medium (e.g., FaSSIF or FeSSIF) that better mimics the solubilizing capacity of the GI fluids. 3. For lipid-based formulations, ensure the formulation forms a stable emulsion upon dilution. |
| Inappropriate dissolution test parameters | 1. Optimize the agitation speed (typically 50-100 RPM for USP Apparatus 2). 2. Ensure the pH of the medium is relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). |
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
| Potential Cause | Troubleshooting Steps |
| Food effects | 1. Standardize the feeding conditions for the animal studies (e.g., fasted vs. fed state). Zafirlukast, another leukotriene antagonist, shows a 40% decrease in bioavailability when taken with food. 2. Conduct food-effect studies early in development. |
| Variable GI transit time | 1. Ensure consistent dosing volumes and techniques. 2. Consider the use of a co-solvent or vehicle that promotes more consistent gastric emptying. |
| Formulation instability in the GI tract | 1. For amorphous solid dispersions, assess the potential for recrystallization in the presence of GI fluids. 2. For lipid-based formulations, evaluate their stability in the presence of lipases and bile salts. |
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
| Potential Cause | Troubleshooting Steps |
| In vitro dissolution does not reflect the rate-limiting step in vivo | 1. If permeability is a limiting factor, the dissolution rate may not be the sole determinant of absorption. Use in silico models or Caco-2 assays to assess permeability. 2. Consider the impact of gut wall metabolism and efflux transporters (e.g., P-glycoprotein), which are not accounted for in simple dissolution tests. |
| Biorelevance of the dissolution medium is low | 1. Develop a dissolution method using biorelevant media that simulate the composition of intestinal fluids in both fasted and fed states. |
| Complex absorption mechanisms | 1. Investigate if lymphatic transport plays a role in the absorption of highly lipophilic derivatives, which would not be captured by standard dissolution tests. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for a Poorly Soluble this compound Derivative
Objective: To assess the dissolution profile of an this compound derivative formulation.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Dissolution Media:
-
0.1 N HCl (pH 1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
(Optional) Biorelevant media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF)
Procedure:
-
Set the paddle speed to 75 RPM and the temperature to 37 ± 0.5°C.
-
Place one dose of the formulation into each dissolution vessel containing 900 mL of the selected medium.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes).
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Replace the withdrawn volume with fresh medium.
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Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).
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Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of an this compound derivative.
Animals: Male Sprague-Dawley rats (n=5 per group)
Groups:
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Intravenous (IV) administration (e.g., 1 mg/kg)
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Oral gavage administration (e.g., 10 mg/kg)
Procedure:
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Fast the rats overnight before dosing.
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For the IV group, administer the drug solution via the tail vein.
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For the oral group, administer the drug formulation via oral gavage. The maximum recommended dosing volume for a rat is 10-20 ml/kg.
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Collect blood samples (e.g., 0.2 mL) from the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.
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Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
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Analyze the plasma samples for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).
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Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using non-compartmental analysis.
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Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.
Visualizations
Caption: General ADME pathway for an orally administered drug.
Caption: Troubleshooting logic for low oral bioavailability.
Caption: Experimental workflow for bioavailability enhancement.
References
Ablukast In Vivo Stability Technical Support Center
Welcome to the Ablukast Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the in vivo degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation in vivo?
A1: The primary route of this compound degradation in vivo is through hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. Key enzymes involved in the metabolism of similar leukotriene receptor antagonists include CYP2C8, CYP2C9, and CYP3A4.[1][2][3][4] These enzymes catalyze oxidative reactions, leading to the formation of various hydroxylated and sulfoxidized metabolites.[1] Additionally, direct glucuronidation by UGT enzymes, such as UGT1A3, has been identified as a metabolic pathway for analogous compounds.
Q2: My in vivo experiments show lower than expected plasma concentrations of this compound. What could be the cause?
A2: Lower than expected plasma concentrations of this compound are often indicative of rapid in vivo degradation. Several factors could contribute to this:
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High Metabolic Clearance: this compound may be a high-affinity substrate for CYP enzymes, leading to rapid metabolism in the liver.
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Enzyme Induction: If your animal model has been exposed to other compounds, there might be an induction of CYP enzymes, leading to accelerated metabolism of this compound.
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Formulation Issues: The formulation used for administration might not be adequately protecting this compound from degradation or may have poor bioavailability.
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Instability in Formulation: The compound may be degrading in the formulation vehicle prior to or during administration. It is crucial to assess the stability of this compound in the chosen vehicle under experimental conditions.
Q3: How can I minimize the impact of CYP-mediated metabolism on my this compound in vivo studies?
A3: To minimize the impact of CYP-mediated metabolism, you can consider the following strategies:
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Co-administration with a CYP Inhibitor: In preclinical studies, co-administration of a known inhibitor of the relevant CYP isoforms can help to reduce the metabolic clearance of this compound. For instance, gemfibrozil is a potent inhibitor of CYP2C8. It is crucial to select an inhibitor that is specific for the CYP isoforms responsible for this compound metabolism to avoid confounding effects.
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Formulation Strategies: Encapsulating this compound in a protective delivery system, such as liposomes or nanoparticles, can shield it from metabolic enzymes.
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Structural Modification: For drug development purposes, medicinal chemists can explore structural modifications of the this compound molecule to reduce its affinity for CYP enzymes, thereby improving its metabolic stability.
Q4: Are there any formulation strategies that can enhance the in vivo stability of this compound?
A4: Yes, several formulation strategies can improve the in vivo stability and bioavailability of this compound:
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pH Optimization: For liquid formulations, maintaining an optimal pH can be critical. For instance, montelukast, a similar compound, exhibits greater stability in alkaline solutions.
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Use of Antioxidants: Since oxidation is a major degradation pathway, incorporating antioxidants such as ascorbic acid, butylated hydroxyanisole (BHA), or butylated hydroxytoluene (BHT) into the formulation can prevent oxidative degradation.
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Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance absorption and reduce first-pass metabolism in the liver.
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Solid Dispersions: Creating a solid dispersion of this compound with a polymer can improve its solubility and dissolution rate, potentially leading to better absorption and reduced presystemic degradation.
Troubleshooting Guides
Issue 1: High variability in this compound plasma concentrations between subjects in an in vivo study.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Genetic Polymorphisms in CYP Enzymes | Genotype the animal models for relevant CYP isoforms (e.g., CYP2C) to identify poor, intermediate, and extensive metabolizers. | Stratification of data by genotype may reduce variability and reveal a clearer pharmacokinetic profile. |
| Inconsistent Food Intake | Standardize the feeding schedule of the animals. For compounds like zafirlukast, co-administration with food can reduce bioavailability by approximately 40%. | Reduced variability in plasma concentrations due to consistent effects of food on absorption and metabolism. |
| Formulation Instability or Inhomogeneity | Prepare fresh formulations for each experiment and ensure thorough mixing. Assess the stability of the formulation under the experimental conditions. | Consistent dosing will lead to more reproducible plasma concentrations. |
Issue 2: Rapid disappearance of this compound in in vitro human liver microsome (HLM) stability assays.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Intrinsic Clearance | Perform the assay with a lower microsomal protein concentration and shorter incubation times. | This will slow down the reaction and allow for more accurate determination of the initial rate of metabolism. |
| Contribution of Multiple CYP Isoforms | Use a panel of recombinant human CYP enzymes to identify the specific isoforms responsible for metabolism. Also, use selective chemical inhibitors for each major CYP isoform in the HLM assay. | Identification of the key metabolizing enzymes will guide further in vivo studies and potential co-administration strategies. |
| Non-CYP Mediated Metabolism | In addition to NADPH, include co-factors for other metabolic pathways, such as UDPGA for UGT enzymes, to assess their contribution to this compound metabolism. | A more complete picture of this compound's metabolic pathways will be obtained. |
Experimental Protocols
Protocol 1: Assessment of this compound Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance and half-life of this compound using human liver microsomes.
Materials:
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This compound
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Human Liver Microsomes (HLM), pooled from multiple donors
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NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (100 mM, pH 7.4)
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Acetonitrile with an appropriate internal standard for LC-MS/MS analysis
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96-well plates
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Incubator shaker (37°C)
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Centrifuge
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
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Prepare the incubation mixture by combining HLM (final concentration 0.5 mg/mL) and phosphate buffer in a 96-well plate.
-
Add this compound to the incubation mixture to a final concentration of 1 µM.
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Pre-incubate the plate at 37°C for 5 minutes.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of cold acetonitrile containing the internal standard.
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Centrifuge the plate to precipitate the proteins.
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Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the remaining concentration of this compound at each time point.
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Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k).
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Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k / microsomal protein concentration).
Protocol 2: Quantification of this compound and its Metabolites in Plasma by LC-MS/MS
Objective: To develop and validate a method for the simultaneous quantification of this compound and its major metabolites in plasma samples from in vivo studies.
Materials:
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Plasma samples containing this compound and its metabolites
-
Reference standards for this compound and its synthesized metabolites
-
Internal standard (a stable isotope-labeled analog of this compound is preferred)
-
Acetonitrile
-
Formic acid
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HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase column
Methodology:
-
Sample Preparation:
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To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the samples and then centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Optimize the mass spectrometer settings for the detection of this compound and its metabolites using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standards.
-
Quantify the concentration of this compound and its metabolites in the plasma samples using the calibration curve.
-
Visualizations
Caption: Primary metabolic pathways of this compound in vivo.
Caption: Troubleshooting workflow for low in vivo this compound exposure.
References
- 1. Reevaluation of the microsomal metabolism of montelukast: major contribution by CYP2C8 at clinically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profile of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zafirlukast - Wikipedia [en.wikipedia.org]
- 4. Hepatic microsomal metabolism of montelukast, a potent leukotriene D4 receptor antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Leukotriene Inhibition: Ablukast vs. Montelukast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ablukast and Montelukast, two leukotriene receptor antagonists. While Montelukast is a widely prescribed medication for asthma and allergic rhinitis, this compound is an experimental compound whose development was discontinued. This document compiles the available experimental data to offer an objective performance comparison, alongside detailed methodologies for key experiments cited.
Introduction to Leukotriene Antagonists
Leukotrienes are potent inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of inflammatory diseases such as asthma. They induce a range of effects including bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells. Leukotriene receptor antagonists (LTRAs) function by blocking the action of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) at the CysLT₁ receptor, thereby mitigating the inflammatory cascade.
Montelukast , a well-established CysLT₁ receptor antagonist, is a cornerstone in the management of chronic asthma and allergic rhinitis. In contrast, This compound (also known as Ro 23-3544) is an experimental LTRA that reached Phase III clinical trials before its development was halted in 1996. Due to its discontinuation, publicly available data on this compound is limited, particularly in comparison to the extensive body of research on Montelukast.
Mechanism of Action
Both this compound and Montelukast are selective antagonists of the CysLT₁ receptor. By binding to this receptor, they prevent the binding of cysteinyl leukotrienes, thereby inhibiting the downstream signaling pathways that lead to inflammation and bronchoconstriction.
dot
A Comparative Analysis of Ablukast and Zafirlukast: A Guide for Researchers
This guide provides a detailed comparative analysis of Ablukast and Zafirlukast, two cysteinyl leukotriene receptor antagonists. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, mechanism of action, and available performance data. Due to the discontinued development of this compound, direct comparative clinical data is limited; however, this guide synthesizes the available preclinical and clinical information for a thorough evaluation.
Chemical and Physical Properties
This compound and Zafirlukast are structurally distinct molecules, a factor that influences their pharmacokinetic and pharmacodynamic profiles. A summary of their key chemical and physical properties is presented below.
| Property | This compound | Zafirlukast |
| Chemical Name | 6-acetyl-7-[[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy]-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | 4-(5-cyclopentyloxy-carbonylamino-1-methyl-indol-3-ylmethyl)-3-methoxy-N-(o-tolylsulfonyl)benzamide |
| Molecular Formula | C₂₈H₃₄O₈ | C₃₁H₃₃N₃O₆S |
| Molecular Weight | 498.57 g/mol | 575.68 g/mol |
| Development Status | Discontinued (Phase III clinical trials)[1] | Marketed (Accolate®) |
Mechanism of Action: Targeting the Cysteinyl Leukotriene Receptor 1
Both this compound and Zafirlukast are competitive antagonists of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from arachidonic acid.[2][3] Their binding to CysLT1 receptors on various cells, including airway smooth muscle and inflammatory cells, triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, and mucus secretion – hallmark features of asthma and allergic rhinitis.[4][5]
By competitively blocking the CysLT1 receptor, both this compound and Zafirlukast prevent the binding of cysteinyl leukotrienes, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.
References
A Head-to-Head Comparison of First and Second-Generation Leukotriene Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of first and second-generation leukotriene antagonists, focusing on their performance, underlying mechanisms, and the experimental data that defines their clinical use. Leukotriene modifiers represent a significant class of therapeutic agents in the management of asthma and allergic rhinitis. Their development has evolved, leading to agents with improved pharmacokinetic profiles and dosing convenience.
Introduction to Leukotriene Antagonists
Leukotriene receptor antagonists (LTRAs) are a class of drugs that function by blocking the action of cysteinyl leukotrienes (CysLTs), which are potent inflammatory mediators.[1][2] These molecules are involved in the pathophysiology of asthma and allergic rhinitis by promoting bronchoconstriction, inflammation, microvascular permeability, and mucus secretion.[1] LTRAs primarily target the cysteinyl leukotriene receptor 1 (CysLT1).[2]
The first generation of these antagonists, such as zafirlukast, paved the way for the development of second-generation agents like montelukast, which offers a more favorable dosing regimen and side-effect profile. Pranlukast is another key antagonist in this class, often compared clinically to both montelukast and zafirlukast.[3]
Mechanism of Action: The Cysteinyl Leukotriene Pathway
Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are synthesized from arachidonic acid via the 5-lipoxygenase pathway. These inflammatory mediators then bind to CysLT1 receptors on various cells, including airway smooth muscle cells and eosinophils, triggering a cascade of events that lead to the symptoms of asthma and allergic rhinitis. Leukotriene antagonists competitively block the CysLT1 receptor, thereby inhibiting the downstream effects of cysteinyl leukotrienes.
Below is a diagram illustrating the leukotriene signaling pathway and the point of intervention for leukotriene receptor antagonists.
Caption: Leukotriene signaling pathway and antagonist intervention.
Comparative Efficacy
Clinical trials have demonstrated the efficacy of leukotriene antagonists in improving asthma control and symptoms of allergic rhinitis. While direct head-to-head comparisons with standardized reporting are limited, available data suggests comparable efficacy among the agents, with second-generation antagonists offering advantages in dosing frequency.
In a study comparing montelukast and zafirlukast in children with asthma, both drugs showed significant improvements in mean FEV1, with no statistically significant difference between the two treatments. Another study indicated that pranlukast (225mg twice daily) appeared to be as effective as montelukast (10mg once daily) and zafirlukast (40mg twice daily) in adults with mild to moderate asthma.
| Parameter | Montelukast | Zafirlukast | Pranlukast | Reference |
| Improvement in FEV1 | Significant improvement observed. | Significant improvement observed. | Improvements in FEV1 noted. | |
| Symptom Improvement | Effective in reducing daytime and nighttime asthma symptoms. | Effective in reducing daytime and nighttime asthma symptoms. | Statistically significant improvements in asthma symptom scores. |
Pharmacokinetic Profile
The pharmacokinetic properties of leukotriene antagonists are a key differentiator, particularly between first and second-generation agents. Montelukast's longer half-life allows for once-daily dosing, which can improve patient adherence.
| Parameter | Montelukast | Zafirlukast | Pranlukast |
| Generation | Second | First | Not explicitly defined, but a key comparator |
| Time to Max. Concentration (Tmax) | 3-4 hours | ~3 hours | 2-6 hours |
| Half-life (t1/2) | 3.5-5.0 hours | ~10 hours | Variable, longer with repeated dosing |
| Oral Bioavailability | ~64% | Unknown, reduced by ~40% with food | Influenced by food and time of dosing |
| Protein Binding | >99% | >99% | >99% |
| Metabolism | Extensively hepatic (CYP2C8, 3A4, 2C9) | Extensively hepatic (CYP2C9) | Hepatic (mainly CYP3A4) |
| Dosing Frequency | Once daily | Twice daily | Twice daily |
Receptor Binding Affinity
The therapeutic effect of these antagonists is directly related to their affinity for the CysLT1 receptor. In vitro studies have been conducted to determine the binding affinity (Ki) or inhibitory concentration (IC50) of these drugs.
Equilibrium and kinetic binding studies have demonstrated the following rank order of potency for the CysLT1 receptor: zafirlukast = montelukast > pranlukast. While zafirlukast and montelukast show similar high affinity, pranlukast has a comparatively lower affinity for the CysLT1 receptor. An in silico study also suggested that montelukast, zafirlukast, and gemilukast are potential antagonists of CysLT1.
| Antagonist | CysLT1 Receptor Binding Affinity (Relative) | Reference |
| Montelukast | High | |
| Zafirlukast | High | |
| Pranlukast | Moderate |
Experimental Protocols
Competitive Radioligand Binding Assay for CysLT1 Receptor
This protocol outlines a typical in vitro experiment to determine the binding affinity of leukotriene antagonists to the CysLT1 receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds (e.g., montelukast, zafirlukast, pranlukast) for the CysLT1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CysLT1 receptor.
-
Radioligand: [3H]-LTD4 (a high-affinity ligand for the CysLT1 receptor).
-
Test compounds (unlabeled leukotriene antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the CysLT1 receptor-containing cell membranes, a fixed concentration of [3H]-LTD4, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-LTD4 against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The development of leukotriene antagonists from the first generation (zafirlukast) to the second generation (montelukast) has offered significant clinical benefits, primarily through improved dosing convenience and patient adherence. While their efficacy in treating asthma and allergic rhinitis is comparable, the pharmacokinetic profiles are a major distinguishing factor. Pranlukast remains a key therapeutic option and a valuable comparator in clinical studies. Future research may focus on developing antagonists with even greater selectivity and longer duration of action, or on exploring their potential in other inflammatory conditions.
References
Navigating the Specificity of Leukotriene Receptor Antagonists: A Comparative Review
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a drug candidate is paramount to ensuring its safety and efficacy. This guide provides a comparative analysis of the cross-reactivity of leukotriene receptor antagonists, with a focus on providing a framework for evaluating compounds like the discontinued experimental drug, Ablukast.
This compound, a leukotriene antagonist whose development was halted in 1996, was investigated for its potential in treating inflammatory conditions such as asthma.[1] Like other drugs in its class, its primary therapeutic target was likely the cysteinyl leukotriene 1 (CysLT1) receptor.[2][3][4] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis, and blocking their action at the CysLT1 receptor is a validated therapeutic strategy.[2]
Due to the discontinuation of this compound's development, specific cross-reactivity studies on this compound are not publicly available. Therefore, this guide will provide a comparative overview of the cross-reactivity profiles of other well-characterized leukotriene receptor antagonists, namely Montelukast, Zafirlukast, and Pranlukast. This information can serve as a valuable reference for understanding the potential off-target interactions of similar compounds.
Comparative Cross-Reactivity Data
The following table summarizes the available quantitative data on the binding affinities and functional interactions of Montelukast, Zafirlukast, and Pranlukast with their primary target (CysLT1 receptor) and other receptors where cross-reactivity has been observed.
| Compound | Primary Target | Binding Affinity (IC50/Ki) | Off-Target Receptor | Observed Interaction |
| Montelukast | CysLT1 Receptor | IC50 = 2.3 nM | P2Y Receptors | Inhibition of agonist-induced activation of phospholipase C and intracellular Ca2+ mobilization (IC50 < 1 µM at P2Y1 and P2Y6) |
| Adenosine A3 Receptor | Potent interaction (43 nM) | |||
| MAP kinase p38 alpha | Potent interaction (856 nM) | |||
| Zafirlukast | CysLT1 Receptor | IC50 = 8.7 nM | P2Y Receptors | No significant interaction observed |
| MAP kinase p38 alpha | Potent interaction (6.5 nM) | |||
| MAP kinase ERK2 | Interaction (538 nM) | |||
| Pranlukast | CysLT1 Receptor | High affinity (autoradiography) | P2Y Receptors | Inhibition of agonist-induced activation of phospholipase C and intracellular Ca2+ mobilization |
Signaling Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams illustrate the signaling pathway of the CysLT1 receptor and a general workflow for assessing drug-receptor cross-reactivity.
Caption: Signaling pathway of the CysLT1 receptor and the inhibitory action of a leukotriene antagonist.
Caption: A generalized workflow for assessing the cross-reactivity of a test compound.
Experimental Protocols
The assessment of drug-receptor cross-reactivity typically involves a combination of in vitro assays. The following are detailed methodologies for key experiments commonly employed in such studies.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (a molecule with a known high affinity for the receptor) for binding to the target receptor.
-
General Protocol:
-
Membrane Preparation: Membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing membranes in a suitable buffer.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the biological response of a cell upon receptor activation or inhibition.
-
Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
-
Principle: For Gq-coupled receptors like the CysLT1 receptor, activation leads to an increase in intracellular calcium concentration. This change can be measured using calcium-sensitive fluorescent dyes.
-
General Protocol:
-
Cell Culture: Cells endogenously or recombinantly expressing the target receptor are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The cells are first incubated with the test compound (to assess antagonistic effects) and then stimulated with a known agonist for the receptor. To assess for agonistic effects, the test compound is added without a subsequent agonist stimulation.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: The ability of the test compound to inhibit the agonist-induced response (antagonism) or to elicit a response on its own (agonism) is quantified.
-
Conclusion
While specific cross-reactivity data for this compound remains elusive due to its discontinued development, a comparative analysis of other leukotriene receptor antagonists provides valuable insights into the potential off-target interactions of this class of compounds. The observed cross-reactivity of Montelukast and Pranlukast with P2Y receptors highlights the importance of comprehensive screening against a panel of relevant off-targets during the drug development process. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations, ultimately contributing to the development of safer and more selective therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 3. Advances in Clinical Research on Leukotriene Receptor Antagonist [synapse.patsnap.com]
- 4. G Protein–Coupled Receptors in Asthma Therapy: Pharmacology and Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of Ablukast's Antagonist Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro validation of Ablukast's antagonist activity against the cysteinyl-leukotriene (CysLT) receptor. As an experimental drug with discontinued development since 1996, publicly available in vitro data for this compound is limited.[1] Therefore, this document will focus on the established in vitro methodologies used to validate CysLT receptor antagonists, using the well-characterized and approved drugs, Montelukast and Zafirlukast, as primary examples. This approach offers a framework for understanding the expected in vitro pharmacological profile of a compound like this compound.
The Cysteinyl-Leukotriene Signaling Pathway
Cysteinyl-leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases.[2][3] They exert their effects by binding to CysLT receptors, primarily the CysLT₁ receptor, which is a G-protein coupled receptor (GPCR).[2][3] Activation of the CysLT₁ receptor by its ligands triggers a signaling cascade that results in bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells. Leukotriene receptor antagonists, such as this compound, Montelukast, and Zafirlukast, competitively block the CysLT₁ receptor, thereby inhibiting the downstream effects of cysteinyl-leukotrienes.
In Vitro Validation of Antagonist Activity: Experimental Workflow
The in vitro validation of a CysLT receptor antagonist typically involves a series of assays to determine its binding affinity, potency, and selectivity. The general workflow is as follows:
Comparative In Vitro Data
The following table summarizes key in vitro pharmacological data for Montelukast and Zafirlukast. These values represent the benchmarks that a novel CysLT receptor antagonist like this compound would be compared against.
| Parameter | Montelukast | Zafirlukast | This compound |
| Target | Cysteinyl-Leukotriene Receptor 1 (CysLT₁) | Cysteinyl-Leukotriene Receptor 1 (CysLT₁) | Cysteinyl-Leukotriene Receptor 1 (Presumed) |
| Binding Affinity (Ki) | 0.18 ± 0.03 nM (guinea pig lung) | Not explicitly found in searches | No data available |
| 4 nM (sheep lung) | |||
| 0.52 ± 0.23 nM (U937 cells) | |||
| Functional Antagonism (pA₂) | 9.3 (guinea pig trachea) | Not explicitly found in searches | No data available |
| IC₅₀ (CYP Inhibition) | CYP2C8 inhibitor (clinical relevance debated) | 7.0 µM (CYP2C9) | No data available |
| 20.9 µM (CYP3A4) | |||
| 32.7 µM (CYP2C19) |
Key Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist for the CysLT₁ receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues known to express the CysLT₁ receptor (e.g., guinea pig lung, U937 cells).
-
Radioligand: A radiolabeled CysLT₁ receptor agonist, typically [³H]LTD₄, is used.
-
Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound, Montelukast).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To assess the functional antagonist activity by measuring the inhibition of agonist-induced intracellular calcium release.
Methodology:
-
Cell Culture: Cells endogenously expressing the CysLT₁ receptor or engineered to overexpress it are cultured.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation: A CysLT₁ receptor agonist (e.g., LTD₄) is added to the cells.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response curve for the agonist is generated in the presence and absence of the antagonist. The potency of the antagonist is determined by calculating the IC₅₀ or by performing a Schild analysis to determine the pA₂ value.
Logical Comparison of this compound and Alternatives
The following diagram illustrates the comparative logic for evaluating a new CysLT receptor antagonist like this compound against established alternatives.
References
- 1. Flow cytometric evaluation of the effects of leukotriene B4 receptor antagonists (LY255283 and SC-41930) on calcium mobilization and integrin expression of activated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Antileukotriene Therapies: Ablukast in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of prominent antileukotriene medications: montelukast, zafirlukast, pranlukast, and the 5-lipoxygenase inhibitor, zileuton. The information presented is collated from pivotal clinical trials and post-marketing surveillance to offer an objective overview for researchers and drug development professionals. It is important to note that "Ablukast" does not appear to be a recognized antileukotriene agent in widespread clinical use or advanced stages of public research at the time of this publication. Therefore, this guide focuses on the established and researched compounds within this class.
Comparative Safety Data of Antileukotriene Agents
The following table summarizes the incidence of common and notable adverse events reported in clinical trials for montelukast, zafirlukast, pranlukast, and zileuton. Data is presented as a percentage of patients experiencing the event. It is important to consider that trial designs, patient populations, and duration of treatment may vary, affecting these percentages.
| Adverse Event | Montelukast (%) | Zafirlukast (%) | Pranlukast (%) | Zileuton (%) | Placebo (%) |
| Hepatic | |||||
| ALT Elevation (≥3x ULN) | ~2.1 | Rare | Not Reported | 1.9 - 4.6 | ~0.2 - 1.1 |
| Neurological/Psychiatric | |||||
| Headache | 18.4 | ~13 | ~8 | ~25 | ~18.1 |
| Dizziness | 1.9 | <2 | Common | <2 | 1.4 |
| Neuropsychiatric Events* | Reported | Not Prominent | Reported | Reported | Variable |
| Gastrointestinal | |||||
| Abdominal Pain | ~2.9 | ~3 | Common | ~8 | ~2.5 |
| Nausea | ~2.1 | ~3 | Common | ~11 | ~1.1 |
| Dyspepsia | ~2.1 | <2 | Not Reported | ~8 | ~1.1 |
| Respiratory/Infections | |||||
| Upper Respiratory Infection | High Incidence | Common | Common | Not Reported | High |
| Pharyngitis | Common | Common | Not Reported | Common | Common |
| Other | |||||
| Myalgia | Not Prominent | <2 | Not Reported | ~7 | Not Reported |
| Fever | Common | <2 | Not Reported | <2 | Common |
*Neuropsychiatric events include a range of symptoms such as agitation, anxiety, depression, sleep disturbances, and in rare cases, suicidal ideation. The FDA has issued a boxed warning for montelukast regarding these risks[1].
Key Experimental Protocols for Safety Assessment
The safety profiles of antileukotriene drugs have been established through a series of rigorous clinical trials. The methodologies employed in these trials are crucial for understanding the context of the safety data.
Pivotal Clinical Trial Design
The majority of safety data for antileukotrienes is derived from Phase III, randomized, double-blind, placebo-controlled, multicenter clinical trials[2][3][4][5].
-
Patient Population: Typically, these trials enroll patients with mild-to-moderate persistent asthma. Key inclusion criteria often include a specific range for Forced Expiratory Volume in one second (FEV1) as a percentage of the predicted value and a demonstrated reversibility of airway obstruction. Exclusion criteria commonly include recent use of oral corticosteroids, a history of life-threatening asthma exacerbations, and significant comorbidities.
-
Treatment Arms: Patients are randomized to receive the investigational antileukotriene, a placebo, or in some cases, an active comparator such as an inhaled corticosteroid.
-
Duration: The duration of these pivotal trials typically ranges from 4 to 13 weeks, with some long-term extension studies lasting for a year or more to assess chronic safety.
-
Safety Assessments:
-
Adverse Event Monitoring: All adverse events, regardless of perceived causality, are recorded at each study visit. The severity and relationship to the study drug are assessed by the investigator.
-
Laboratory Testing: A comprehensive panel of laboratory tests is conducted at baseline and at regular intervals throughout the study. This includes hematology, clinical chemistry (with a particular focus on liver function tests such as ALT, AST, and bilirubin), and urinalysis. For drugs with known potential for hepatotoxicity, such as zileuton, more frequent monitoring of liver enzymes is often implemented, for example, monthly for the first three months of treatment.
-
Physical Examinations and Vital Signs: Complete physical examinations and monitoring of vital signs are performed at baseline and at the end of the study, with vital signs also checked at interim visits.
-
Electrocardiograms (ECGs): ECGs are typically performed at baseline and at the end of the study to monitor for any cardiac effects.
-
Statistical Analysis of Safety Data
The primary analysis of safety data involves comparing the incidence of adverse events between the treatment and placebo groups. Statistical tests, such as the Chi-squared test or Fisher's exact test, are used to determine if there are statistically significant differences in the rates of specific adverse events. For laboratory data, changes from baseline are compared between treatment groups using methods like analysis of covariance (ANCOVA).
Visualizing Mechanisms and Workflows
To further elucidate the context of this safety comparison, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Leukotriene signaling pathway and points of intervention for antileukotriene drugs.
Caption: A typical workflow for a randomized, placebo-controlled clinical trial assessing drug safety.
References
- 1. childrensmercy.org [childrensmercy.org]
- 2. Pranlukast, a novel leukotriene receptor antagonist: results of the first European, placebo controlled, multicentre clinical study in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomised, double-blind, placebo-controlled, multicentre trial to demonstrate the efficacy, steroid-sparing effect and safety of oral zafirlukast (ACCOLATE) 20 mg (morning and bedtime) in symptomatic asthma patients currently being treated with inhaled corticosteroid. [astrazenecaclinicaltrials.com]
- 4. A Randomized, Double-blind, Placebo-controlled, Parallel-group, Multicenter Trial to Determine the Efficacy of Oral Zafirlukast (ACCOLATE) When Administered According to Current Labeling Instructions or Simplified Dosing Instructions in Subjects With Asthma Receiving Inhaledb2-agonist Alone or Inhaled b2-agonist in Combination With Inhaled Corticosteroids (ICS) (9188IL0155) [astrazenecaclinicaltrials.com]
- 5. Summary of clinical trials with zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Activity Relationship of Ablukast and its Analogues
This guide provides a detailed comparison of the structural activity relationship (SAR) of Ablukast (Ro 23-3544), a leukotriene D4 (LTD4) receptor antagonist, and its analogues. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and a visualization of the relevant signaling pathway.
Introduction
This compound is a potent and selective antagonist of the cysteinyl-leukotriene 1 (CysLT1) receptor and was clinically evaluated as an anti-asthmatic agent.[1] It belongs to a series of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids.[2] The development of this compound and its analogues was part of a broader effort to find effective leukotriene receptor antagonists for the treatment of asthma and other inflammatory diseases.[3] The structural activity relationship of this class of compounds reveals key pharmacophoric features necessary for potent antagonism of the CysLT1 receptor.
Structural Activity Relationship (SAR) of this compound and Analogues
The core structure of this compound consists of a 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid moiety linked to a 2-hydroxyacetophenone pharmacophore. SAR studies on this series involved modifications at three key positions: the 2-hydroxyacetophenone moiety, the linking chain, and the chroman system. The general finding was that most modifications led to a reduction or complete loss of antagonist activity compared to this compound, highlighting the optimized nature of the this compound structure.[2]
| Compound/Analogue | Modification from this compound (Ro 23-3544) | In Vitro Potency (Qualitative) | In Vivo Potency (Qualitative) | Reference |
| This compound (Ro 23-3544) | - | Potent | Potent | [2] |
| Analogue 1 | Modification of the 2-hydroxyacetophenone moiety | Reduced Potency / Inactive | Reduced Potency / Inactive | |
| Analogue 2 | Modification of the linking chain | Reduced Potency / Inactive | Reduced Potency / Inactive | |
| Analogue 3 | Modification of the chroman system | Reduced Potency / Inactive | Reduced Potency / Inactive | |
| (S)-Ablukast | S-enantiomer | Potent | 15-fold more potent than (R)-enantiomer | |
| (R)-Ablukast | R-enantiomer | Potent | Less potent | |
| Thiophene Analogue | Replacement of the benzopyran ring with thiophene | Not Reported | Almost no effect |
Key SAR Insights:
-
The 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid scaffold is crucial for activity.
-
The 2-hydroxyacetophenone moiety appears to be optimal for receptor interaction, as modifications in this region resulted in decreased potency.
-
The linking chain between the two main pharmacophores is of a specific length and composition for optimal activity.
-
Stereochemistry at the chiral center of the benzopyran ring is a major determinant of in vivo potency, with the (S)-enantiomer being significantly more active.
-
Replacement of the benzopyran ring system with a thiophene ring leads to a dramatic loss of in vivo activity.
Experimental Protocols
The biological activity of this compound and its analogues was likely evaluated using the following standard assays for leukotriene D4 receptor antagonists prevalent during its development period.
1. In Vitro: Leukotriene D4 Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the CysLT1 receptor.
-
Tissue Preparation: Guinea pig lung membranes are prepared by homogenizing the lung tissue in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuging to isolate the membrane fraction.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled leukotriene D4 analogue, such as [3H]LTD4, in the presence and absence of the test compounds (this compound and its analogues) at varying concentrations.
-
Incubation: The mixture is incubated at room temperature (e.g., 25°C) for a set period (e.g., 30 minutes) to allow for binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the binding affinity (Ki) of the compound for the receptor.
2. In Vitro: Guinea Pig Trachea Contraction Assay
This functional assay measures the ability of a compound to inhibit the contraction of airway smooth muscle induced by LTD4.
-
Tissue Preparation: A section of guinea pig trachea is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Induction: The tracheal tissue is allowed to equilibrate under a resting tension. A cumulative concentration-response curve to LTD4 is then established to determine the baseline contractile response.
-
Antagonist Evaluation: The tissue is washed and then incubated with the test compound (this compound or an analogue) for a specific period (e.g., 30-60 minutes).
-
Challenge: A second concentration-response curve to LTD4 is generated in the presence of the antagonist.
-
Data Analysis: The antagonistic potency is determined by the rightward shift of the LTD4 concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated to quantify the antagonist's potency.
Signaling Pathway
This compound acts as an antagonist at the CysLT1 receptor, thereby blocking the downstream signaling cascade initiated by the binding of cysteinyl leukotrienes (LTC4, LTD4, LTE4). This pathway is central to the pathophysiology of asthma and allergic rhinitis.
Figure 1: Simplified signaling pathway of leukotriene D4 and the mechanism of action of this compound.
Conclusion
The structural activity relationship of this compound and its analogues demonstrates a high degree of structural specificity for potent CysLT1 receptor antagonism. The 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid core, the 2-hydroxyacetophenone moiety, and the specific linking chain are all critical for activity. Furthermore, the stereochemistry of the molecule plays a significant role in its in vivo efficacy. These findings were instrumental in the development of this class of leukotriene receptor antagonists and contribute to the broader understanding of the pharmacophore required for CysLT1 receptor blockade.
References
Ablukast: A Comparative Analysis Against Modern Asthma Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental leukotriene antagonist, Ablukast, against current asthma therapies. Development of this compound was discontinued in 1996 during Phase III clinical trials.[1] Consequently, direct comparative efficacy data against contemporary treatments are unavailable. This guide will, therefore, utilize data from the widely-used leukotriene receptor antagonist, Montelukast, to provide a relevant comparison and contextualize the potential of this drug class in the current landscape of asthma management.
Mechanism of Action: Leukotriene Receptor Antagonists
This compound and Montelukast are part of the leukotriene receptor antagonist class of drugs. Their mechanism of action centers on blocking the effects of cysteinyl leukotrienes (CysLTs), which are potent inflammatory mediators involved in the pathophysiology of asthma.
Signaling Pathway of Leukotriene-Mediated Inflammation in Asthma
Caption: Leukotriene receptor antagonists competitively block the CysLT1 receptor.
Efficacy of Leukotriene Receptor Antagonists: A Comparative Overview
While specific Phase III data for this compound is not publicly available, extensive clinical trials on Montelukast provide a strong basis for evaluating the efficacy of this drug class. The following tables summarize the comparative efficacy of Montelukast against placebo and other established asthma therapies.
Table 1: Montelukast Efficacy Compared to Placebo in Chronic Asthma
| Efficacy Endpoint | Montelukast Improvement over Placebo | Citation |
| Forced Expiratory Volume in 1 second (FEV1) | Significant improvement | [2] |
| Daytime Asthma Symptoms | Significant reduction | [2] |
| "As-needed" Beta-agonist Use | Significant reduction | [2] |
| Nocturnal Awakenings | Significant reduction | |
| Asthma Exacerbations | Significant reduction | |
| Peripheral Blood Eosinophil Counts | Significant decrease |
Table 2: Comparative Efficacy of Montelukast vs. Other Asthma Therapies
| Comparison | Efficacy Finding | Citation |
| Montelukast vs. Inhaled Corticosteroids (ICS) | ICS are generally superior to leukotriene receptor antagonists for asthma management. | |
| Montelukast as add-on to ICS | Can provide additional clinical benefit and may allow for tapering of ICS dose while maintaining clinical stability. | |
| Montelukast + Budesonide (ICS) vs. Double Dose of Budesonide | Combined treatment showed significantly greater improvement in reducing airflow obstruction in asthmatic patients with allergic rhinitis. | |
| Montelukast as add-on to ICS/Long-Acting Beta-Agonist (LABA) | Associated with a significant decrease in the Asthma Control Questionnaire (ACQ) score in patients not adequately controlled on ICS/LABA. |
Experimental Protocols: A Representative Clinical Trial Design
The methodologies of clinical trials evaluating leukotriene receptor antagonists typically follow a structured approach to assess safety and efficacy. Below is a representative experimental workflow for a pivotal clinical trial.
Workflow of a Representative Phase III Clinical Trial for a Leukotriene Receptor Antagonist
Caption: A typical randomized, double-blind, placebo-controlled clinical trial design.
Logical Comparison: Leukotriene Receptor Antagonists in the Asthma Treatment Paradigm
The decision to use a leukotriene receptor antagonist is based on asthma severity, patient phenotype, and response to other therapies.
Comparative Positioning of Leukotriene Receptor Antagonists in Asthma Therapy
Caption: Factors influencing the choice of asthma therapy.
Conclusion
While this compound did not proceed to market, the success of Montelukast demonstrates the clinical utility of leukotriene receptor antagonists in the management of asthma. This class of oral medication offers a valuable therapeutic option, particularly for patients with specific phenotypes such as exercise-induced bronchoconstriction and concomitant allergic rhinitis. Although generally not considered first-line therapy for moderate to severe persistent asthma where inhaled corticosteroids remain the standard of care, leukotriene receptor antagonists play a significant role as an alternative or add-on therapy, contributing to improved asthma control for a subset of the patient population. The discontinuation of this compound's development underscores the rigorous and often challenging path of drug development, even for compounds with a promising mechanism of action.
References
- 1. Clinical effectiveness and safety of montelukast in asthma. What are the conclusions from clinical trials and meta-analyses? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Montelukast, a once-daily leukotriene receptor antagonist, in the treatment of chronic asthma: a multicenter, randomized, double-blind trial. Montelukast Clinical Research Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Discontinued and Restricted-Use Leukotriene Antagonists: Zafirlukast and Zileuton
For Researchers, Scientists, and Drug Development Professionals
Leukotriene antagonists represent a significant therapeutic class in the management of asthma and allergic rhinitis. While montelukast remains a widely prescribed agent, a closer examination of its predecessors and alternative compounds offers valuable insights into the nuances of targeting the leukotriene pathway. This guide provides a comparative review of two key leukotriene modifiers with restricted use or discontinuation in certain markets: zafirlukast, a cysteinyl leukotriene receptor-1 (CysLT1) antagonist, and zileuton, a 5-lipoxygenase (5-LO) inhibitor. We delve into their mechanisms of action, clinical efficacy, and the safety profiles that have shaped their therapeutic journeys, supported by experimental data and detailed methodologies.
Mechanism of Action: Two Approaches to Leukotriene Inhibition
Leukotrienes are potent inflammatory mediators derived from arachidonic acid. Their synthesis is initiated by the enzyme 5-lipoxygenase (5-LO), leading to the production of various leukotrienes, including the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which are potent bronchoconstrictors.[1][2][3] Zileuton and zafirlukast employ distinct strategies to counter the effects of these inflammatory molecules.
Zileuton , an inhibitor of 5-lipoxygenase, acts upstream in the leukotriene biosynthesis pathway. By blocking this key enzyme, zileuton prevents the formation of all leukotrienes, including LTB4 and the cysteinyl leukotrienes.[1][3]
Zafirlukast , along with pranlukast and montelukast, is a selective antagonist of the CysLT1 receptor. These drugs compete with cysteinyl leukotrienes for binding to their receptor on target cells, such as bronchial smooth muscle, thereby preventing the downstream inflammatory and bronchoconstrictive effects.
The following diagram illustrates the leukotriene biosynthesis pathway and the points of intervention for zileuton and the CysLT1 receptor antagonists.
References
Safety Operating Guide
Navigating the Safe Disposal of Ablukast: A Procedural Guide
For researchers and professionals in the pharmaceutical field, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ablukast, a physiologically active substance. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the care required for hazardous materials, even though it may not be officially classified as a hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and a lab coat. When handling the powdered form, respiratory protection is required if dust is generated.
-
Ventilation: Ensure all handling and disposal preparations are conducted in a well-ventilated area to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, cover drains and prevent the product from entering them. Collect, bind, and pump off spills. For dry spills, take up the material in a dry state, avoiding dust generation, and place it in a suitable container for disposal. The affected area should then be cleaned thoroughly.
Operational Disposal Plan for this compound
The disposal of this compound and its associated waste must be carried out in accordance with all applicable national and local regulations. The following operational plan outlines the recommended procedures.
Step 1: Waste Segregation and Containerization
Proper segregation is the first step in a compliant disposal process.
-
Original Containers: Whenever possible, leave waste this compound in its original container.
-
No Mixing: Do not mix this compound waste with other chemical waste streams.
-
Labeling: Clearly label all containers with the identity of the waste material.
-
Uncleaned Containers: Handle empty and uncleaned containers as you would the product itself.
Step 2: Selecting the Appropriate Disposal Route
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company.
-
Professional Disposal: Engage a professional waste disposal service that is experienced in handling pharmaceutical and chemical waste.
-
Safety Data Sheet (SDS): Provide the disposal company with a copy of the this compound Safety Data Sheet to ensure they have all the necessary information for safe handling, transport, and disposal.
Step 3: On-Site Handling of Small Quantities (When Professional Disposal is Not Immediately Available)
For very small residual amounts, and only if permitted by local regulations, the following procedure can be considered. However, this is a less preferred method.
-
Deactivation (if applicable and known): Currently, there are no publicly available, validated experimental protocols for the chemical deactivation or neutralization of this compound for disposal. Therefore, this step should be skipped unless a validated protocol is available.
-
Inert Mixture Preparation: For solid forms like pills or capsules, a small amount of water can be added to partially dissolve them. For liquid forms, add an inert material such as table salt, flour, charcoal, or a non-toxic powdered spice to create an unappealing mixture.[1]
-
Secure Containment: Place the mixture in a sealable plastic bag or another container and seal it securely to prevent leakage.[2]
-
Trash Disposal: Dispose of the sealed container in the regular trash.
Step 4: Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as PPE, filter paper, or cleaning materials, must also be disposed of properly.
-
Collection: Place all contaminated materials into a designated, sealed, and clearly labeled waste container.
-
Disposal: Dispose of these materials through a licensed hazardous waste disposal company along with the primary this compound waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Data Presentation and Experimental Protocols
Currently, there is no specific quantitative data, such as disposal concentration limits, or detailed experimental protocols for the degradation or neutralization of this compound available in the public domain. The disposal procedures provided are based on general best practices for pharmaceutical and chemical waste management as outlined in safety data sheets. The validation of disposal methods, such as incineration, is conducted by specialized, licensed waste management facilities to ensure compliance with regulatory standards for destruction and emissions. Researchers should always consult the most recent Safety Data Sheet and local environmental regulations before proceeding with any disposal.
References
Essential Safety and Logistical Information for Handling Ablukast
Ablukast is an experimental leukotriene receptor antagonist that has been investigated for its potential in treating inflammatory conditions such as asthma and skin disorders.[1] As a physiologically active substance, it requires careful handling in a laboratory setting to minimize exposure and ensure personnel safety.[2] This guide provides essential information on personal protective equipment, operational plans for handling, and disposal procedures for this compound.
Personal Protective Equipment (PPE)
Given that the full toxicological profile of this compound has not been thoroughly investigated, a cautious approach is necessary.[2] The following personal protective equipment is recommended to prevent skin, eye, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a primary and secondary barrier against contamination. Nitrile offers good chemical resistance. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and aerosols. A face shield offers broader protection. |
| Lab Coat | Disposable, solid-front, back-closing gown. | Prevents contamination of personal clothing and skin. The disposable nature eliminates the need for laundering contaminated apparel. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Recommended when handling powders or if there is a risk of aerosol generation. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect against spills. |
This table summarizes general recommendations for handling potent research compounds and should be adapted based on a site-specific risk assessment.
Operational and Disposal Plans
A systematic workflow is critical to minimize the risk of exposure and contamination when handling this compound.
Handling Procedures:
-
Preparation: All handling of this compound powder should be conducted within a certified chemical fume hood or other suitable containment enclosure.
-
Weighing: When weighing the compound, use a balance inside the containment enclosure to prevent the dispersal of powder.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid aerosolization. This compound is soluble in DMSO.[3]
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE in the designated waste stream. Wash hands thoroughly with soap and water.
Disposal Plan:
Unused or waste this compound, along with any contaminated materials, should be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup debris, in a designated, clearly labeled, and sealed hazardous waste container.
-
Container Rinsing: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4]
-
Disposal Method: The primary method for the disposal of investigational drugs is incineration by an approved environmental management vendor. Do not dispose of this compound down the drain or in the regular trash.
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste.
Experimental Protocol: Dinitrofluorobenzene (DNFB)-Induced Contact Dermatitis in Mice
This compound has been studied for its efficacy in modulating dinitrofluorobenzene (DNFB)-induced allergic contact dermatitis in mouse ears. The following is a detailed methodology for this key experiment.
Objective: To evaluate the anti-inflammatory effect of this compound on contact hypersensitivity.
Materials:
-
This compound
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
Female BALB/c mice
-
Micrometer caliper
Procedure:
-
Sensitization Phase (Day 0 and 1):
-
Prepare a 0.5% DNFB solution in a 4:1 acetone/olive oil vehicle.
-
Shave the abdomen of the mice.
-
Apply 50 µL of the 0.5% DNFB solution to the shaved abdomen of each mouse on two consecutive days.
-
-
Resting Phase (Days 2-4):
-
Allow the mice to rest for three days to develop an immune response.
-
-
Elicitation Phase (Day 5):
-
Prepare a 0.2% DNFB solution in the same vehicle.
-
Measure the initial ear thickness of both ears of each mouse using a micrometer caliper.
-
Apply 20 µL of the 0.2% DNFB solution to the dorsal and ventral surfaces of the right ear. Apply 20 µL of the vehicle to the left ear as a control.
-
-
Treatment:
-
Administer this compound (dissolved in a suitable vehicle) to the treatment group of mice at a predetermined dose and route (e.g., topical application to the ear or systemic administration) shortly after the DNFB challenge. The control group should receive the vehicle alone.
-
-
Measurement of Ear Swelling:
-
Measure the ear thickness of both ears at 24, 48, and 72 hours after the challenge.
-
The degree of ear swelling is calculated as the difference between the ear thickness at a specific time point and the initial ear thickness.
-
-
Data Analysis:
-
Compare the ear swelling between the this compound-treated group and the control group to determine the effect of this compound on the inflammatory response.
-
Visualizations
Caption: Experimental workflow for the DNFB-induced contact dermatitis mouse model.
Caption: Mechanism of action of this compound as a leukotriene receptor antagonist.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
